PTAD-PEG8-alkyne
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C31H48N4O13 |
|---|---|
分子量 |
684.7 g/mol |
IUPAC 名称 |
N-[2-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)-2-methoxyphenoxy]ethyl]-3-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C31H48N4O13/c1-3-8-40-11-13-42-15-17-44-19-21-46-23-24-47-22-20-45-18-16-43-14-12-41-9-6-29(36)32-7-10-48-27-5-4-26(25-28(27)39-2)35-30(37)33-34-31(35)38/h1,4-5,25H,6-24H2,2H3,(H,32,36)(H,33,37)(H,34,38) |
InChI 键 |
JQNOVAWNABVFME-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide to PTAD-PEG8-Alkyne: Structure, Synthesis, and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterobifunctional linker, PTAD-PEG8-alkyne, a critical tool in the field of bioconjugation and antibody-drug conjugate (ADC) development. We will delve into its chemical structure, properties, and a detailed methodology for its synthesis. Furthermore, this guide will present a step-by-step experimental protocol for the highly selective conjugation of this compound to tyrosine residues on proteins, a key reaction for the construction of advanced biotherapeutics. Quantitative data regarding conjugation efficiency and the stability of the resulting linkage will be summarized, and the workflows for ADC construction and characterization will be visually represented.
Core Structure and Properties of this compound
This compound is a molecule designed with three key functional components: a 4-phenyl-1,2,4-triazolidine-3,5-dione (PTAD) moiety, an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne group. This unique architecture enables the precise and stable linkage of molecules to proteins, particularly antibodies.
The PTAD group is a highly reactive dienophile that undergoes a rapid and selective "click-like" reaction with the phenolic side chain of tyrosine residues on proteins. This tyrosine-specific conjugation is a significant advantage over other methods that target more abundant amino acids like lysine, as it allows for a greater degree of site-selectivity and results in more homogeneous conjugates.[1][2][3]
The PEG8 spacer is a hydrophilic chain of eight ethylene (B1197577) glycol units. The inclusion of this PEG linker enhances the solubility and stability of the resulting conjugate.[4][5] It can also reduce the potential for aggregation, a common challenge in ADC development, and may improve the pharmacokinetic properties of the final biotherapeutic.[4][6]
The terminal alkyne group serves as a versatile handle for the subsequent attachment of a payload molecule, such as a cytotoxic drug, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two highly efficient and bioorthogonal "click chemistry" reactions.[7]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C31H48N4O13 | PubChem |
| Molecular Weight | 684.7 g/mol | PubChem |
| IUPAC Name | N-[2-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)-2-methoxyphenoxy]ethyl]-3-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide | PubChem |
| SMILES | COC1=C(OCCNC(CCOCCOCCOCCOCCOCCOCCOCCOCC#C)=O)C=CC(N2C(NNC2=O)=O)=C1 | MedchemExpress |
Synthesis of this compound
A plausible synthetic route is outlined below. This should be considered a general guide, and specific reaction conditions would require optimization.
Caption: General synthetic workflow for this compound.
Experimental Protocols
Tyrosine-Specific Protein Conjugation
This protocol describes the conjugation of this compound to a tyrosine residue on a target protein, such as a monoclonal antibody.
Materials:
-
Target protein (e.g., monoclonal antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-8.0. The buffer should be free of primary amines (e.g., Tris).
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
1,3-dibromo-5,5-dimethylhydantoin (DBH) for activation of the urazole (B1197782) precursor of PTAD.
-
Quenching reagent (e.g., 2-amino-2-hydroxymethyl-propane-1,3-diol, Tris)
-
Purification system (e.g., size-exclusion chromatography, SEC)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an appropriate buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
-
Activation of this compound (if starting from the urazole precursor):
-
Dissolve the urazole form of this compound and a slight molar excess of DBH in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).
-
The solution will turn from colorless to a deep red, indicating the formation of the active PTAD. This activated reagent should be used immediately.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the activated this compound solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Gently mix the reaction solution.
-
Incubate at room temperature for 15-60 minutes. Reaction times may vary depending on the protein and desired degree of labeling.
-
-
Quenching the Reaction:
-
Add a quenching reagent such as Tris to a final concentration of 50-100 mM to consume any unreacted PTAD.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and quenching reagent using size-exclusion chromatography (SEC) or dialysis.
-
Caption: Experimental workflow for tyrosine-specific protein conjugation.
Click Chemistry for Payload Attachment
The alkyne-functionalized protein can then be conjugated to an azide-containing payload.
Materials:
-
Protein-PEG8-alkyne conjugate
-
Azide-functionalized payload (e.g., cytotoxic drug)
-
For CuAAC: Copper(II) sulfate (B86663) (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA).
-
For SPAAC: A strained alkyne payload (e.g., DBCO-payload).
-
Purification system (e.g., SEC or hydrophobic interaction chromatography, HIC)
Procedure (for CuAAC):
-
Prepare a stock solution of the azide-payload in a suitable solvent.
-
To the Protein-PEG8-alkyne conjugate, add the azide-payload, CuSO4, and the copper ligand.
-
Initiate the reaction by adding the reducing agent.
-
Incubate at room temperature for 1-4 hours.
-
Purify the final ADC using an appropriate chromatography method.
Data Presentation
Conjugation Efficiency and Stability
The efficiency of the conjugation reaction and the stability of the resulting ADC are critical parameters. The drug-to-antibody ratio (DAR) is a key quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.[8][9]
| Parameter | Typical Value/Characteristic | Method of Analysis |
| Conjugation Efficiency | High, can be controlled by stoichiometry | HIC-HPLC, UV-Vis Spectroscopy, Mass Spectrometry |
| Drug-to-Antibody Ratio (DAR) | Typically 2, 4, or 8 | HIC-HPLC, Mass Spectrometry |
| Linkage Stability (in plasma) | High, more stable than maleimide (B117702) linkages | LC-MS/MS |
| Aggregate Formation | Low, PEG linker reduces aggregation | Size-Exclusion Chromatography (SEC) |
Studies have shown that the PTAD-tyrosine linkage is significantly more stable than commonly used maleimide-based linkages, especially under physiological conditions.[10] The hydrophilic PEG linker contributes to the overall stability of the ADC, reducing aggregation and potentially improving its pharmacokinetic profile.[4][11]
Visualization of the Conjugation and ADC Structure
The following diagram illustrates the overall process of constructing an antibody-drug conjugate using this compound.
Caption: Logical relationship in ADC construction.
Conclusion
This compound is a powerful and versatile tool for the development of next-generation bioconjugates and antibody-drug conjugates. Its ability to selectively target tyrosine residues, combined with the beneficial properties of the PEG linker, allows for the creation of more homogeneous and stable ADCs with potentially improved therapeutic windows. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this advanced linker technology in their drug development programs.
References
- 1. Tyrosine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 2. Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine bioconjugation – an emergent alternative - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01912G [pubs.rsc.org]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. agilent.com [agilent.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to PTAD-PEG8-alkyne: Properties, Specifications, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of PTAD-PEG8-alkyne, a heterobifunctional linker at the forefront of bioconjugation and antibody-drug conjugate (ADC) development. This document details experimental protocols for its use in selectively modifying tyrosine residues on proteins and subsequent "click" chemistry reactions.
Core Chemical Properties and Specifications
This compound is a versatile molecule combining a 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) moiety, an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne group. This unique structure enables a two-step bioconjugation strategy: selective covalent attachment to tyrosine residues followed by a highly efficient and bioorthogonal click reaction.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₈N₄O₁₃ | [1] |
| Molecular Weight | 684.7 g/mol | [1] |
| IUPAC Name | N-[2-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)-2-methoxyphenoxy]ethyl]-3-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide | [1] |
| Synonyms | This compound, HY-164928 | [1] |
Table 2: Specifications for a Related Compound (PTAD-PEG4-alkyne)
| Specification | Value | Source |
| Purity | >95% | [2] |
| Physical Form | Colorless oil | [2] |
| Solubility | Soluble in MeOH, DMF, and DMSO | [2] |
| Storage | -20°C | [2] |
Mechanism of Action and Key Applications
The utility of this compound stems from its two distinct reactive functionalities, enabling a sequential and controlled approach to bioconjugation.
2.1. Tyrosine-Selective Ligation ("Tyrosine-Click" Reaction)
The PTAD moiety is a highly reactive dienophile that undergoes a rapid and selective "click-like" reaction with the phenolic side chain of tyrosine residues on proteins and peptides.[3][4] This reaction is chemoselective for tyrosine over other common amino acids like cysteine and lysine (B10760008), particularly when conducted under optimized conditions.[2] The resulting linkage is highly stable, withstanding a wide range of pH, temperature extremes, and exposure to human blood plasma.[2][3]
2.2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne group serves as a handle for the subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific attachment of a second molecule containing an azide (B81097) group, such as a cytotoxic drug, a fluorescent dye, or a molecular probe. The CuAAC reaction is known for its high yield, specificity, and compatibility with aqueous environments.[5]
2.3. Key Applications
The primary application of this compound is in the construction of antibody-drug conjugates (ADCs) .[5] By targeting less abundant and often surface-exposed tyrosine residues, it is possible to generate more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is a critical factor for therapeutic efficacy and safety.[6] The PEG8 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
Other applications include:
-
Protein PEGylation: Attaching polyethylene glycol chains to proteins to improve their stability and pharmacokinetic profiles.
-
Bioconjugation and Labeling: Selective labeling of proteins for tracking and functional studies.[7]
-
Surface Functionalization: Immobilizing proteins or other biomolecules onto surfaces for applications in biosensors and diagnostics.[7]
Experimental Protocols
The following sections provide detailed methodologies for the two-step bioconjugation process using this compound.
3.1. Activation of this compound
The PTAD moiety must be generated in situ from its urazole (B1197782) precursor through oxidation.
Materials:
-
This compound (urazole precursor)
-
Anhydrous organic solvent (e.g., Dimethylformamide - DMF)
-
Ice bath
Procedure:
-
Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., 10 mM in DMF).
-
Prepare a stock solution of 1,3-dibromo-5,5-dimethylhydantoin in the same solvent (e.g., 100 mM in DMF).
-
In a microcentrifuge tube, mix the this compound solution with a 0.98 molar equivalent of the DBDMH solution.
-
Vortex the mixture gently for approximately 5 minutes. A color change from colorless to a deep red or pink indicates the formation of the active PTAD reagent.
-
Place the tube on ice and use the activated this compound immediately (within 30 minutes) for the protein modification reaction.
3.2. Tyrosine Ligation of a Target Protein (e.g., an Antibody)
Materials:
-
Activated this compound solution
-
Target protein (e.g., antibody) in a suitable buffer (e.g., 1 mg/mL or higher concentration)
-
Reaction Buffer: Mixed phosphate/Tris buffer or Tris buffer, pH 6-9. The inclusion of Tris is recommended as it can scavenge potential isocyanate by-products that may arise from PTAD decomposition, thus preventing non-specific labeling of lysine residues.[4]
-
Gel filtration column (for purification)
Procedure:
-
To the tube containing the activated this compound, add the protein solution. A 10-fold molar excess of the PTAD reagent relative to the protein is a good starting point.
-
Mix the solution gently.
-
Incubate the reaction at room temperature for up to 30 minutes.
-
Purify the alkyne-modified protein to remove excess, unreacted this compound using a gel filtration column.
3.3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-containing molecule (e.g., a cytotoxic drug) onto the alkyne-modified protein.
Materials:
-
Alkyne-modified protein
-
Azide-containing molecule (e.g., drug-azide)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 300 mM in water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein with an excess (e.g., 4-50 equivalents) of the azide-containing molecule.
-
Add the THPTA ligand solution to the mixture.
-
Add the CuSO₄ solution. The THPTA and CuSO₄ should be pre-mixed for a few minutes before adding to the protein solution.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
The final conjugated protein (e.g., ADC) can be purified using standard methods such as size exclusion chromatography or dialysis to remove unreacted components.
Mandatory Visualizations
Diagram 1: Two-Step Bioconjugation Workflow
Caption: Workflow for ADC synthesis using this compound.
Diagram 2: Logical Relationship of Components in CuAAC
Caption: Key components and their roles in the CuAAC reaction.
References
- 1. Tyrosine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 2. PTAD-PEG4-alkyne - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine bioconjugation – an emergent alternative - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01912G [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. PTAD Linker - ADC Linkers | AxisPharm [axispharm.com]
The "Tyrosine Click" Reaction: An In-depth Technical Guide to PTAD-Mediated Tyrosine Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction between 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and tyrosine residues, a powerful tool in chemical biology and drug development. Often referred to as a "tyrosine click" reaction, this bioorthogonal ligation strategy enables the precise and stable modification of peptides and proteins. This document details the underlying mechanism, potential side reactions, quantitative data from various studies, and detailed experimental protocols for its successful implementation.
Core Mechanism: An Ene-Like Electrophilic Aromatic Substitution
The reaction between PTAD and the phenolic side chain of tyrosine proceeds via a rapid and highly selective mechanism that can be described as an ene-like reaction or an electrophilic aromatic substitution.[1] The electron-rich aromatic ring of the tyrosine residue attacks the electrophilic nitrogen-nitrogen double bond of the PTAD molecule. This process is favored in aqueous environments and proceeds efficiently across a broad pH range, typically from acidic to neutral conditions.[2]
The reaction is characterized by its speed, often reaching completion within minutes at room temperature.[3] This rapid kinetics, coupled with its high selectivity for tyrosine over other amino acid residues, makes the PTAD-tyrosine ligation a valuable tool for time-sensitive applications and for achieving site-specific modifications in complex biological mixtures.[2]
dot
References
Navigating the Properties of PTAD-PEG8-Alkyne: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
The bioconjugation landscape is continually advancing, with researchers demanding increasingly sophisticated reagents to construct novel therapeutics and research tools. Among these, heterobifunctional linkers pairing bioorthogonal chemistries with solubility-enhancing domains are of paramount importance. PTAD-PEG8-alkyne, which incorporates a tyrosine-reactive 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) moiety and a terminal alkyne for click chemistry, all connected via an eight-unit polyethylene (B3416737) glycol (PEG) spacer, represents a key player in this arena. This technical guide provides a comprehensive overview of the available solubility and stability data for PTAD-PEG-alkyne linkers, alongside detailed experimental protocols for their characterization.
Core Concepts: The Role of PTAD and PEG
The PTAD group facilitates a rapid and highly selective "tyrosine-click" reaction with the phenolic side chain of tyrosine residues on proteins and peptides. This reaction proceeds under mild, biocompatible conditions. The PEG8 spacer is integral to the linker's function, enhancing the aqueous solubility of the molecule and the resulting bioconjugate.[1][][3][4] The terminal alkyne provides a versatile handle for subsequent functionalization via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Solubility Profile of PTAD-PEG-Alkyne Linkers
Table 1: Qualitative and Quantitative Solubility Data for PTAD-PEG-Alkyne Analogs
| Compound | Solvent | Solubility | Notes |
| PTAD-PEG4-alkyne | Methanol (MeOH) | Soluble | Qualitative data from supplier information. |
| PTAD-PEG4-alkyne | Dimethylformamide (DMF) | Soluble | Qualitative data from supplier information. |
| PTAD-PEG4-alkyne | Dimethyl sulfoxide (B87167) (DMSO) | Soluble (125 mg/mL) | Quantitative data available for the PEG4 analog.[5] This suggests high solubility in a common laboratory solvent. |
| PTAD-PEG-alkyne (general) | Aqueous Buffers | Applicable over a broad pH range | The PEG spacer enhances aqueous solubility, making it suitable for bioconjugation reactions in biological buffers. |
It is anticipated that this compound will exhibit comparable or enhanced aqueous solubility relative to the PEG4 variant due to the longer, more hydrophilic PEG chain.
Stability of the PTAD-Tyrosine Conjugate
A critical consideration for any bioconjugation linker is the stability of the resulting covalent bond under various physiological and experimental conditions. The linkage formed between the PTAD moiety and a tyrosine residue has been demonstrated to be highly stable.
Table 2: Stability Characteristics of the PTAD-Tyrosine Linkage
| Condition | Stability | Notes |
| pH Extremes | Stable | The PTAD-tyrosine bond is reported to be significantly more robust than maleimide-based linkages across a wide pH range.[6] |
| Temperature | Stable | The linkage demonstrates good thermal stability.[6] |
| Human Blood Plasma | Stable | High stability in human plasma indicates suitability for in vivo applications where long circulation times are required.[6] |
This robust stability profile makes PTAD-based linkers an excellent choice for the development of antibody-drug conjugates (ADCs) and other long-circulating biotherapeutics.
Experimental Protocols
To aid researchers in the evaluation of this compound and similar linkers, the following detailed experimental protocols are provided.
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a common method for determining the kinetic aqueous solubility of a compound using a plate-based assay.
Methodology:
-
Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., DMSO). A typical starting concentration is 10 mM.
-
Serially dilute the stock solution in the same organic solvent to create a range of concentrations.
-
Transfer a small, precise volume (e.g., 1-5 µL) of each dilution to the wells of a 96-well microplate. Include solvent-only controls.
-
Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to a final volume of 100-200 µL. The final concentration of the organic solvent should be kept low (e.g., <5%) to minimize its effect on solubility.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with gentle agitation for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 600-700 nm). The point at which a significant increase in turbidity is observed corresponds to the precipitation of the compound, and thus its kinetic aqueous solubility limit.
Figure 1. Workflow for determining the kinetic aqueous solubility of this compound.
Protocol 2: In Vitro Plasma Stability Assessment
This protocol describes a typical workflow for evaluating the stability of a bioconjugate, such as an antibody-linker construct, in plasma using LC-MS.
Methodology:
-
Prepare the bioconjugate by reacting this compound with the target protein (e.g., an antibody) under appropriate conditions. Purify the conjugate to remove any unreacted linker.
-
Incubate the conjugate in human or mouse plasma at a specific concentration (e.g., 100 µg/mL) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Isolate the conjugate from the plasma matrix at each time point. This can be achieved using affinity capture methods, such as Protein A or G beads for antibodies.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the conjugate from the beads.
-
(Optional) Reduce the conjugate with a reducing agent like dithiothreitol (B142953) (DTT) to separate antibody heavy and light chains, which can simplify mass spectrometry analysis.
-
Analyze the samples by LC-MS (Liquid Chromatography-Mass Spectrometry). The mass spectrometer is used to determine the mass of the antibody chains and identify species with and without the linker-payload attached.
-
Calculate the Drug-to-Antibody Ratio (DAR) at each time point by quantifying the relative abundance of the different species. A decrease in the average DAR over time indicates linker instability.
Figure 2. Experimental workflow for in vitro plasma stability assessment of a bioconjugate.
Conclusion
This compound is a valuable tool for researchers in drug development and chemical biology, offering a blend of selective tyrosine conjugation, enhanced solubility, and a versatile alkyne handle. While specific quantitative data for the PEG8 variant remains to be fully published, the available information on closely related analogs and the general properties of PTAD-tyrosine linkages underscore its potential for creating stable and soluble bioconjugates. The experimental protocols provided herein offer a robust framework for researchers to characterize the solubility and stability of their own this compound conjugates, ensuring the development of well-defined and reliable biomolecular constructs.
References
A Technical Guide to Tyrosine-Selective Bioconjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise chemical modification of proteins is a cornerstone of modern biotechnology, enabling the development of sophisticated therapeutics, diagnostics, and research tools. While lysine (B10760008) and cysteine residues have traditionally been the primary targets for bioconjugation, their high abundance or critical roles in protein structure can lead to heterogeneous products and loss of function. Consequently, tyrosine is emerging as a compelling alternative for site-selective protein modification. Due to its relatively low abundance on protein surfaces and the unique reactivity of its phenolic side chain, targeting tyrosine can yield more homogeneous and functionally intact bioconjugates.[1] This technical guide provides an in-depth exploration of the core methodologies for tyrosine-selective bioconjugation, complete with structured data, detailed experimental protocols, and visual workflows to empower researchers in this exciting field.
Core Methodologies for Tyrosine-Selective Bioconjugation
Several powerful chemical strategies have been developed to selectively target tyrosine residues on proteins. These methods leverage the distinct chemical properties of the phenol (B47542) group, enabling the formation of stable covalent bonds under biocompatible conditions. The following sections provide a detailed overview of the most prominent techniques.
Mannich-type Reactions (Three-Component)
The Mannich-type reaction is a classic carbon-carbon bond-forming reaction that has been adapted for the selective modification of tyrosine residues.[2][3][4] This three-component reaction involves the condensation of an aldehyde (often formaldehyde), an electron-rich aniline (B41778), and the phenolic ring of a tyrosine residue. The reaction proceeds via the in situ formation of a reactive iminium ion, which then undergoes electrophilic aromatic substitution with the activated tyrosine ring.[2][5]
A significant advantage of this method is its operational simplicity and the ability to introduce diverse functionalities by varying the aldehyde and aniline components.[2] However, potential side reactions with other nucleophilic residues like tryptophan have been observed, and reaction conditions must be carefully optimized to ensure selectivity.[1][6]
This protocol is a general guideline for the modification of a protein via a three-component Mannich-type reaction.
Materials:
-
Protein of interest (e.g., α-chymotrypsinogen A) in a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 6.5)
-
Aniline derivative (e.g., 4-methoxyaniline)
-
Aldehyde (e.g., formaldehyde (B43269), 37% in H₂O)
-
Reaction buffer (e.g., 20 mM phosphate buffer, pH 6.5)
-
Quenching solution (optional, e.g., Tris buffer)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare a solution of the protein of interest in the reaction buffer to a final concentration of 20 µM.
-
Add the aniline derivative to the protein solution to a final concentration of 25 mM.
-
Initiate the reaction by adding formaldehyde to a final concentration of 25 mM.
-
Incubate the reaction mixture at room temperature (or 37°C for accelerated reaction) for 18 hours with gentle agitation.[2]
-
(Optional) Quench the reaction by adding a quenching solution.
-
Remove small molecule reagents and purify the modified protein using size-exclusion chromatography or dialysis against a suitable buffer.
-
Characterize the resulting conjugate using techniques such as ESI-MS to confirm the mass of the adduct and determine the degree of labeling.
Diazodicarboxamide-Based "Tyrosine-Click" Chemistry
Cyclic diazodicarboxyamides, particularly 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) and its derivatives, have emerged as highly efficient reagents for tyrosine bioconjugation.[7] This reaction, often termed a "tyrosine-click" reaction, is characterized by its high speed, selectivity, and the stability of the resulting conjugate. The reaction proceeds rapidly under mild, aqueous conditions and displays excellent chemoselectivity for tyrosine over other amino acid residues.[7]
A key advantage of this methodology is the ability to pre-functionalize the PTAD reagent with a variety of payloads, such as drugs, imaging agents, or affinity tags. However, the stability of the PTAD reagent in aqueous solution can be a limitation, as it can decompose to form a reactive isocyanate byproduct that can lead to non-specific labeling.[8] The inclusion of a scavenger, such as Tris buffer, can mitigate this side reaction.[7]
This protocol describes a general procedure for labeling a protein with a PTAD-functionalized molecule.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
PTAD-functionalized reagent of interest
-
Scavenger solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Organic co-solvent (e.g., acetonitrile (B52724) or DMSO) if the PTAD reagent has low aqueous solubility
-
Purification system (e.g., size-exclusion chromatography or spin filtration)
Procedure:
-
Prepare a solution of the protein of interest in the reaction buffer.
-
Dissolve the PTAD-functionalized reagent in a minimal amount of organic co-solvent (if necessary) and then dilute it into the reaction buffer.
-
Add the PTAD reagent solution to the protein solution. A typical molar excess of the PTAD reagent is 3-10 fold over the protein.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
Add the scavenger solution to a final concentration of 50 mM to quench any unreacted PTAD and its byproducts.
-
Purify the conjugated protein using size-exclusion chromatography or spin filtration to remove excess reagents.
-
Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the drug-to-antibody ratio (DAR) if applicable.
Enzymatic Bioconjugation
Enzymatic methods offer exquisite selectivity for tyrosine modification by harnessing the catalytic power of specific enzymes. Tyrosinase, a copper-containing enzyme, is widely used to oxidize tyrosine residues to reactive o-quinones.[9][10] These electrophilic intermediates can then be trapped by a variety of nucleophiles, including thiols, anilines, and boronic acids, to form stable bioconjugates.[9][10][11]
The high specificity of tyrosinase for its substrate minimizes off-target modifications. However, the enzyme's activity can be sensitive to reaction conditions, and its size may limit access to sterically hindered tyrosine residues. In some cases, a genetically encoded tyrosine-containing tag is introduced to ensure efficient and site-specific labeling.[12]
This protocol provides a general method for the enzymatic modification of a tyrosine-tagged protein.
Materials:
-
Tyrosine-tagged protein of interest in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
Mushroom tyrosinase
-
Nucleophilic coupling partner (e.g., a thiol-containing molecule)
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
Purification system (e.g., affinity chromatography or size-exclusion chromatography)
Procedure:
-
Prepare a solution of the tyrosine-tagged protein in the reaction buffer.
-
Add the nucleophilic coupling partner to the protein solution. The optimal concentration will depend on the specific nucleophile and protein.
-
Initiate the reaction by adding a catalytic amount of mushroom tyrosinase (e.g., 7.5 mol % relative to the protein).[12]
-
Incubate the reaction mixture at 37°C for 30 minutes to 1 hour.[12]
-
Monitor the reaction progress using SDS-PAGE and mass spectrometry.
-
Purify the bioconjugate using a suitable chromatography method to remove the enzyme and unreacted reagents.
-
Characterize the final product to confirm the desired modification.
Quantitative Data Summary
The following table summarizes key quantitative data for the described tyrosine-selective bioconjugation methods to facilitate comparison.
| Method | Reagent/Enzyme | Typical Reaction Time | pH | Temperature (°C) | Typical Yield/Conversion | Selectivity |
| Mannich-type Reaction | Aldehyde + Aniline | 18 hours | 6.5 | Room Temp / 37 | Variable, protein-dependent | Good, potential for Trp side reactions |
| Diazodicarboxamide (PTAD) | PTAD derivative | 15-30 minutes | 7.0-7.4 | Room Temp | ~60% (peptide) to high conversion | Excellent for Tyr, potential for isocyanate side reactions |
| Enzymatic (Tyrosinase) | Tyrosinase + Nucleophile | 30 minutes - 2 hours | 6.5-7.0 | Room Temp / 37 | High conversion | Excellent, dependent on Tyr accessibility |
| Transition Metal-Catalyzed | Palladium(II) acetate | 45 minutes | 8.5-9.0 | Not specified | 50-65% (monoadduct) | Good for Tyr |
| Photoredox Catalysis | Lumiflavin + Phenoxazine dialdehyde | Not specified | Neutral | Not specified | Up to 95% conversion | High for specific Tyr residues |
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the principles and processes of tyrosine-selective bioconjugation, the following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.
Caption: Pathway of the three-component Mannich-type reaction for tyrosine modification.
Caption: The 'tyrosine-click' reaction with a PTAD reagent.
Caption: A typical experimental workflow for tyrosinase-mediated bioconjugation.
Conclusion
Tyrosine-selective bioconjugation has matured into a robust and versatile platform for the precise chemical modification of proteins. The methodologies presented in this guide, from classic organic reactions to elegant enzymatic and photocatalytic systems, provide researchers with a powerful toolkit to construct well-defined bioconjugates for a wide range of applications in medicine and biotechnology. By understanding the principles, advantages, and practical considerations of each technique, scientists and drug developers can strategically leverage tyrosine chemistry to advance their research and development goals, ultimately leading to the creation of next-generation protein therapeutics and diagnostics.
References
- 1. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A three-component Mannich-type reaction for selective tyrosine bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Chemical Labeling Using Biomimetic Radical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tyrosinase-Mediated Bioconjugation. A Versatile Approach to Chimeric Macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Introduction of Reactive Thiol Handles into Tyrosine-Tagged Proteins through Enzymatic Oxidative Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
PTAD-PEG8-Alkyne: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core information on the heterobifunctional linker, PTAD-PEG8-alkyne, a valuable tool in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). This document outlines its chemical properties, mechanism of action, and provides generalized experimental protocols for its application.
Core Molecular Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning and calculations.
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₈N₄O₁₃ | [1] |
| Molecular Weight | 684.7 g/mol | [1] |
| Alternate Designation | HY-164928 | [1] |
Introduction to this compound
This compound is a specialized chemical linker designed for the precise and stable conjugation of molecules to proteins. It is comprised of three key functional components:
-
4-Phenyl-3,5-dione-1,2,4-triazolidine (PTAD): This moiety enables highly selective covalent modification of tyrosine residues on proteins through a "tyrosine-click" reaction. This selectivity is advantageous as it allows for site-specific conjugation, potentially leading to more homogeneous and effective bioconjugates.[2][3]
-
Polyethylene (B3416737) Glycol (PEG8): An eight-unit polyethylene glycol spacer enhances the solubility and flexibility of the linker and the resulting conjugate. This can improve the pharmacokinetic properties of ADCs and other bioconjugates.
-
Alkyne Group: This terminal functional group is designed for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[4] This allows for the subsequent attachment of a second molecule of interest, such as a cytotoxic drug, a fluorescent dye, or another biomolecule that has been modified with an azide (B81097) group.
The bifunctional nature of this compound makes it a powerful tool for the construction of complex biomolecules, most notably antibody-drug conjugates, where a cytotoxic payload is attached to a targeting antibody.
Mechanism of Action and Experimental Workflow
The use of this compound in bioconjugation is a two-step process. First, the PTAD group reacts with a tyrosine residue on a target protein. Second, the alkyne group is used to attach a payload via a click chemistry reaction.
Experimental Protocols
The following are generalized protocols for the use of this compound. These should be considered as a starting point and may require optimization for specific proteins and payloads.
Part 1: Tyrosine-Specific Modification of a Protein
This protocol is adapted from general procedures for PTAD-based protein modification.[5]
Materials:
-
Target protein with accessible tyrosine residues in a suitable buffer (e.g., phosphate (B84403) or Tris buffer, pH 6-9).
-
This compound.
-
Activating agent: 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH).
-
Organic solvent (e.g., DMF or acetonitrile; avoid DMSO).
-
Gel filtration column for purification.
Procedure:
-
Activation of this compound:
-
Immediately before use, prepare the activated PTAD reagent.
-
In an organic solvent, mix this compound with a 0.98 molar equivalent of 1,3-dibromo-5,5-dimethylhydantoin.
-
The reaction is complete when the solution color changes from colorless to a deep red, which typically occurs within 5 minutes.
-
Place the activated reagent on ice and use it for protein modification within 30 minutes.
-
-
Protein Conjugation:
-
Add the activated this compound solution to the protein solution. A 10-fold molar excess of the reagent relative to the protein is a common starting point.
-
Ensure the protein concentration is at least 1 mg/mL for efficient labeling.
-
Gently mix the reaction at room temperature for up to 30 minutes.
-
-
Purification:
-
Remove the excess, unreacted PTAD reagent using a gel filtration column appropriate for the size of the target protein.
-
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general procedure for click chemistry reactions.
Materials:
-
Alkyne-modified protein from Part 1.
-
Azide-modified payload.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
A copper(I)-stabilizing ligand (e.g., TBTA or THPTA).
-
A reducing agent, such as sodium ascorbate (B8700270).
-
Reaction buffer (e.g., PBS).
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the azide-modified payload, CuSO₄, the ligand, and sodium ascorbate in a suitable solvent (e.g., water or DMSO).
-
It is recommended to use a freshly prepared solution of sodium ascorbate.
-
-
Click Reaction:
-
In a reaction tube, combine the alkyne-modified protein and the azide-modified payload.
-
Add the CuSO₄ and the ligand.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction can be performed under an inert atmosphere to prevent the oxidation of copper(I).
-
-
Purification:
-
Purify the final protein-payload conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted payload and reaction reagents.
-
Logical Relationship of Reaction Components
The successful formation of the final conjugate depends on the specific interactions of the functional groups in a sequential manner.
Conclusion
This compound is a sophisticated and versatile linker that facilitates the site-specific conjugation of molecules to proteins. Its ability to target tyrosine residues, combined with the efficiency of click chemistry, makes it a valuable asset for the development of next-generation biotherapeutics, including antibody-drug conjugates. The protocols provided herein offer a foundation for the application of this technology, with the understanding that optimization is key to achieving desired conjugation outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine click Archives - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. PTAD-Alkyne 97 1313211-51-6 [sigmaaldrich.com]
Safety and Handling Guidelines for 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD), a highly reactive dienophile and bioconjugation reagent. Due to its reactivity, proper handling and storage are critical to ensure laboratory safety and experimental success. This document outlines the known hazards, personal protective equipment (PPE) requirements, storage conditions, emergency procedures, and detailed experimental protocols for common applications.
Chemical and Physical Properties
PTAD is a red, crystalline solid that is one of the most powerful dienophiles used in organic synthesis.[1][2] Its high reactivity is attributed to the strained cyclic structure and the electron-withdrawing nature of the carbonyl groups.[3]
| Property | Value | Source(s) |
| Chemical Formula | C₈H₅N₃O₂ | [2][4] |
| Molar Mass | 175.14 g/mol | [4] |
| Appearance | Red to purple solid | [5][6] |
| Melting Point | 165-170 °C (decomposes) | [5] |
| Solubility | Soluble in various organic solvents. | [4] |
| Storage Temperature | 2-8°C, protect from light. | [7][8] |
Hazard Identification and Toxicology
PTAD is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[5][9]
Hazard Statements:
Quantitative Toxicological Data:
Safe Handling and Personal Protective Equipment (PPE)
Due to the hazardous nature of PTAD, strict adherence to safety protocols is mandatory.
Engineering Controls
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder or preparing solutions.[5]
-
Ensure easy access to an emergency eyewash station and safety shower.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling PTAD reagents:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile).[5]
-
Skin and Body Protection: A laboratory coat and closed-toe shoes are required.[5] For larger quantities or when there is a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator is necessary.[5][9]
Storage and Stability
Proper storage is essential to maintain the reactivity of PTAD and prevent degradation.
| Storage Condition | Recommendation | Source(s) |
| Temperature | 2-8°C | [7][8] |
| Light | Protect from light. | [7] |
| Atmosphere | Store in a tightly sealed container to prevent moisture ingress. | [5] |
| Solution Stability | Stock solutions of PTAD should be used fresh. A stock solution at -80°C can be stored for up to 6 months, while at -20°C, it should be used within one month.[7] |
PTAD is known to be hydrolytically unstable, which can lead to the formation of an isocyanate byproduct.[1] This degradation pathway underscores the importance of storing the reagent in a dry environment and using anhydrous solvents for reactions.
Emergency Procedures
Spills
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's emergency response team immediately.
-
Prevent entry to the affected area.
-
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][11]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]
Experimental Protocols
PTAD is a versatile reagent with several key applications in research and development.
Protein Bioconjugation via Tyrosine-Click Reaction
This protocol describes the selective modification of tyrosine residues on a protein using a PTAD-azide derivative. This "tyrosine-click" reaction is a powerful tool for creating antibody-drug conjugates and other protein modifications.[8]
Materials:
-
PTAD-azide (unactivated, reduced form)
-
1,3-dibromo-5,5-dimethylhydantoin (DBH) for activation
-
Protein of interest in a suitable buffer (e.g., PBS, Tris, or a mixed buffer system, pH 6-9)
-
Organic solvent (DMF or acetonitrile, avoid DMSO)
-
Gel filtration column for purification
Procedure:
-
PTAD Activation:
-
In a microcentrifuge tube, mix a 1:0.98 molar equivalent of unactivated PTAD-azide with DBH in an organic solvent.
-
Gently mix the solution. A color change from colorless/pale yellow to deep red should be observed within approximately 5 minutes, indicating the formation of the active PTAD reagent.
-
Place the activated reagent on ice and use it for protein modification within 30 minutes.[8]
-
-
Protein Modification:
-
Add the protein solution to the tube containing the activated PTAD reagent. A 10-fold molar excess of the reagent relative to the protein is recommended.
-
The protein concentration should be at least 1 mg/mL; higher concentrations can enhance labeling efficiency.
-
Gently mix the reaction and allow it to proceed at room temperature for up to 30 minutes.
-
-
Purification:
-
Remove the excess, unreacted PTAD reagent by gel filtration according to the column manufacturer's instructions.
-
Synthesis of Prismane (B14753642) Precursor via Diels-Alder Reaction
The synthesis of prismane, a valence isomer of benzene, was a landmark achievement in organic chemistry, with a key step involving a Diels-Alder reaction with PTAD.[2][12] The following protocol outlines the initial cycloaddition step.
Materials:
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Anhydrous solvent (e.g., dioxane, diethyl ether)
Procedure:
-
Dissolve benzvalene in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the appropriate temperature (e.g., 0°C to room temperature, depending on the specific protocol).
-
Slowly add a solution of PTAD in the same anhydrous solvent to the benzvalene solution.
-
Stir the reaction mixture for the specified time (e.g., 60 minutes). The disappearance of the red color of PTAD indicates the progress of the reaction.
-
Upon completion, the resulting Diels-Alder adduct can be isolated and purified using standard techniques such as crystallization or chromatography. This adduct is then carried forward through subsequent steps (hydrolysis, transformation to an azo compound, and photolysis) to yield prismane.[12]
Visualizations
The following diagrams illustrate key workflows and logical relationships for the safe and effective use of PTAD reagents.
Caption: Workflow for responding to a PTAD reagent spill.
Caption: Experimental workflow for protein bioconjugation using PTAD.
Caption: Simplified logical pathway for the synthesis of prismane using PTAD.
References
- 1. synarchive.com [synarchive.com]
- 2. 4-Phenyl-1,2,4-triazole-3,5-dione - Wikipedia [en.wikipedia.org]
- 3. longchangchemical.com [longchangchemical.com]
- 4. 4-Phenyl-1,2,4-triazoline-3,5-dione | C8H5N3O2 | CID 77913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PTAD-叠氮化物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
An In-Depth Technical Guide to the Core Principles of "Tyrosine-Click" Chemistry for Researchers, Scientists, and Drug Development Professionals
Introduction: In the ever-evolving landscape of bioconjugation, the quest for highly selective, efficient, and stable methods to modify proteins and other biomolecules is paramount. "Tyrosine-click" chemistry has emerged as a powerful tool, offering a robust and versatile strategy for the site-specific functionalization of tyrosine residues. This technical guide provides a comprehensive overview of the core principles of tyrosine-click chemistry, its practical applications, and detailed experimental considerations for researchers in drug development and the broader scientific community.
Core Principles of Tyrosine-Click Chemistry
At its heart, tyrosine-click chemistry involves the reaction between the electron-rich phenol (B47542) side chain of a tyrosine residue and a highly reactive dienophile, most commonly a 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) derivative.[1][2][3] This reaction proceeds via a rapid and irreversible process, forming a stable carbon-nitrogen bond.[1][2]
The Reagents: 4-Phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs)
PTAD and its derivatives are the cornerstone reagents in tyrosine-click chemistry.[1][2][3] These molecules can be functionalized with a variety of payloads, including fluorophores, biotin, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs, enabling a wide range of applications.[1][2][3]
Reaction Mechanism and Selectivity
The reaction is characterized by its high chemoselectivity for tyrosine residues over other amino acids under mild, aqueous conditions.[1][2] This selectivity is a key advantage, as it allows for the precise modification of proteins without the need for genetic engineering to introduce reactive handles. The reaction is typically performed in common biological buffers such as phosphate-buffered saline (PBS) or Tris buffer over a broad pH range.[1][2]
dot
References
- 1. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and development of tyrosine-click (Y-click) reaction for the site-selective labelling of proteins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for PTAD-PEG8-Alkyne Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in drug development, diagnostics, and fundamental research. The ability to attach payloads, such as drugs, imaging agents, or other biomolecules, to a specific site on a protein allows for the creation of highly defined and potent bioconjugates. The "tyrosine-click" reaction, utilizing 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) derivatives, has emerged as a robust method for the selective modification of tyrosine residues under mild, aqueous conditions.[1][2]
This document provides a detailed protocol for the conjugation of PTAD-PEG8-alkyne to proteins. This reagent combines the tyrosine-selective reactivity of the PTAD moiety with a flexible polyethylene (B3416737) glycol (PEG) spacer and a terminal alkyne handle. The alkyne group enables subsequent functionalization through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offering a versatile platform for dual-labeling or the attachment of a wide range of molecules.[3][4][5]
The PTAD-mediated conjugation is highly chemoselective for tyrosine residues and forms a stable C-N bond.[1][2][6] The reaction proceeds rapidly at or near neutral pH and is orthogonal to common cysteine and lysine (B10760008) modification strategies, allowing for the potential for trifunctionalization of proteins.[2][7]
Chemical Reaction and Workflow
The conjugation process involves the reaction of the electron-deficient PTAD ring with the electron-rich phenol (B47542) side chain of a tyrosine residue. This results in the formation of a stable covalent bond. The experimental workflow encompasses reagent preparation, the conjugation reaction, purification of the conjugate, and subsequent characterization.
Figure 1: Chemical reaction of this compound with a protein's tyrosine residue.
Figure 2: Experimental workflow for this compound protein conjugation.
Quantitative Data Summary
The efficiency of PTAD-based conjugation can be influenced by factors such as the accessibility of tyrosine residues, pH, and reagent stoichiometry. The following table summarizes typical reaction conditions and outcomes based on published data for similar PTAD derivatives.
| Protein | Reagent:Protein Ratio (molar excess) | pH | Reaction Time | Yield (%) | Reference |
| Peptide | 3 | 7.0 | 30 min | ~60 | [1] |
| Chymotrypsinogen | 10-20 | 7.4 | 15 min | >90 | [2] |
| Bovine Serum Albumin | 167 | 7.4 | 15 min | 96 | [7] |
| Trastuzumab (Antibody) | 10 | 7.4 | 1 h | Not specified | [2] |
Note: These values are illustrative and optimization may be required for your specific protein and application.
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
This compound (ensure precursor urazole (B1197782) form is activated if necessary, see below)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Tris buffer (e.g., 100 mM Tris, pH 7.0-8.0)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Desalting columns (e.g., PD-10) or Size Exclusion Chromatography (SEC) system
-
Amicon Ultra centrifugal filter units (or similar) for buffer exchange and concentration
-
Sodium Dodecyl Sulfate - Polyacrylamide Gel Electrophoresis (SDS-PAGE) reagents
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF) for conjugate characterization
Protocol 1: Reagent Preparation
-
This compound Stock Solution:
-
Allow the this compound reagent to warm to room temperature.
-
Prepare a concentrated stock solution (e.g., 10-20 mM) in anhydrous DMSO.
-
Note: Some PTAD reagents are supplied as the urazole precursor and require activation prior to use. If your reagent is colorless, it is likely the precursor. Activation can be achieved by reacting with an oxidizing agent like 1,3-dibromo-5,5-dimethylhydantoin. The solution will turn a characteristic deep red upon activation, which should be used immediately.[8] Always consult the supplier's instructions.
-
-
Protein Solution:
-
Prepare the protein of interest in a suitable buffer, such as PBS or Tris buffer, at a concentration of 1-10 mg/mL.
-
If the protein storage buffer contains primary amines (e.g., Tris) at a high concentration, consider a buffer exchange into a non-amine-containing buffer like PBS for the reaction, although Tris can be used to scavenge potential isocyanate by-products.[2][7]
-
Protocol 2: this compound Conjugation
-
Reaction Setup:
-
To the protein solution, add the desired molar excess of the this compound stock solution. A starting point is a 10-fold molar excess of the reagent over the protein.
-
Gently mix the reaction solution by pipetting or vortexing at a low speed.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 15-60 minutes. The optimal reaction time may vary depending on the protein and should be determined empirically.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding an excess of a scavenger molecule such as free tyrosine or tryptophan. However, immediate purification is generally sufficient to stop the reaction.
-
Protocol 3: Purification of the Protein Conjugate
-
Removal of Excess Reagent:
-
Immediately after incubation, remove the unreacted this compound and by-products using a desalting column (for rapid cleanup) or Size Exclusion Chromatography (SEC) for higher resolution.
-
Equilibrate the column with the desired storage buffer for the protein conjugate.
-
-
Concentration and Buffer Exchange:
-
If necessary, concentrate the purified protein conjugate and perform a final buffer exchange using centrifugal filter units.
-
Protocol 4: Characterization of the Conjugate
-
SDS-PAGE Analysis:
-
Analyze the purified conjugate by SDS-PAGE to confirm the absence of aggregation and to visualize the increase in molecular weight, although the PEG8 linker may not provide a significant shift.
-
-
Mass Spectrometry:
-
Determine the precise mass of the conjugate using ESI-MS or MALDI-TOF to confirm the successful conjugation and to determine the degree of labeling (number of this compound molecules per protein).
-
-
Functional Analysis:
-
Perform a functional assay relevant to your protein to ensure that the conjugation has not adversely affected its biological activity.
-
Troubleshooting
-
Low Conjugation Efficiency:
-
Increase the molar excess of the this compound reagent.
-
Increase the reaction time.
-
Ensure the pH of the reaction buffer is between 7 and 8.
-
Confirm the accessibility of tyrosine residues on your protein of interest. Denaturing conditions (not always compatible with protein function) can sometimes improve labeling.
-
-
Protein Precipitation:
-
The addition of DMSO can sometimes cause protein precipitation. Ensure the final DMSO concentration is low (typically <10%).
-
Perform the reaction at a lower protein concentration.
-
-
Off-target Labeling:
-
While PTAD is highly selective for tyrosine, potential side reactions with tryptophan have been noted under certain conditions.[6] Mass spectrometry can be used to identify the site(s) of modification.
-
A putative isocyanate by-product can promiscuously label other residues. The inclusion of Tris buffer can help scavenge this by-product.[2][7]
-
Conclusion
The conjugation of this compound to proteins is a powerful and versatile method for site-specific modification. The protocol outlined above provides a comprehensive guide for researchers to successfully label their proteins of interest, opening up a wide range of applications in basic research and therapeutic development. The alkyne handle introduced allows for subsequent bioorthogonal reactions, further expanding the utility of this approach. As with any bioconjugation technique, optimization of the reaction conditions for each specific protein is crucial for achieving the desired outcome.
References
- 1. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Tyrosine bioconjugation – an emergent alternative - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01912G [pubs.rsc.org]
- 8. PTAD-Alkyne 97% | 1313211-51-6 [sigmaaldrich.com]
Application Notes and Protocols for PTAD-PEG8-Alkyne in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody to the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. PTAD-PEG8-alkyne is a novel, heterobifunctional linker designed for the site-specific conjugation of payloads to antibodies via tyrosine residues.
This linker combines three key features:
-
PTAD (4-Phenyl-3,5-dioxo-1,2,4-triazolidine) moiety: Enables highly selective, covalent conjugation to the phenolic side chain of tyrosine residues on the antibody. This "tyrosine-click" reaction is chemoselective and results in a stable, non-cleavable linkage under physiological conditions[1].
-
PEG8 (octaethylene glycol) spacer: A discrete polyethylene (B3416737) glycol linker that enhances the hydrophilicity of the ADC. This can improve solubility, reduce aggregation, and lead to more favorable pharmacokinetic properties, particularly when working with hydrophobic payloads[2].
-
Terminal Alkyne group: Provides a reactive handle for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. This allows for the stable attachment of an azide-modified cytotoxic payload.
These application notes provide a comprehensive guide to the use of this compound in ADC development, including detailed experimental protocols and data presentation guidelines.
Data Presentation
Quantitative data from key experiments should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: ADC Characterization Summary
| ADC Construct | Antibody | Payload | Linker | Average DAR¹ | % Monomer (SEC)² |
| Example ADC | Trastuzumab | MMAE | This compound | TBD³ | TBD |
| Control ADC | Trastuzumab | MMAE | mc-vc-PAB | TBD | TBD |
¹ DAR (Drug-to-Antibody Ratio) to be determined by HIC-HPLC or LC-MS. ² Determined by Size Exclusion Chromatography (SEC). ³ TBD: To be determined experimentally.
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Target Antigen | ADC Construct | IC₅₀ (nM)¹ |
| SK-BR-3 | HER2+ | Example ADC | TBD |
| MDA-MB-468 | HER2- | Example ADC | TBD |
| SK-BR-3 | HER2+ | Control ADC | TBD |
| MDA-MB-468 | HER2- | Control ADC | TBD |
¹ IC₅₀ (half-maximal inhibitory concentration) to be determined by MTT or similar cell viability assay.
Table 3: In Vivo Efficacy Study Summary
| Xenograft Model | Treatment Group | Dose (mg/kg) | TGI (%)¹ | Tumor Volume (mm³) at Day X |
| BT-474 | Vehicle | - | 0 | TBD |
| BT-474 | Example ADC | 1 | TBD | TBD |
| BT-474 | Example ADC | 3 | TBD | TBD |
| BT-474 | Control ADC | 3 | TBD | TBD |
¹ TGI (Tumor Growth Inhibition) to be calculated at the end of the study.
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol describes the conjugation of the this compound linker to tyrosine residues on a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4), free of primary amines like Tris.
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction buffer: Phosphate buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains Tris or other amine-containing buffers, exchange it into PBS, pH 7.4, using a desalting column or dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL in cold PBS.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10-fold molar excess of the 10 mM this compound solution to the antibody solution.
-
Gently mix the reaction by inverting the tube or by slow end-over-end rotation.
-
Incubate the reaction at room temperature for 1 hour.
-
-
Purification of Alkyne-Modified Antibody:
-
Remove the excess, unreacted this compound linker by size exclusion chromatography using a desalting column equilibrated with PBS, pH 7.4.
-
Collect the purified alkyne-modified antibody.
-
-
Characterization:
-
Determine the protein concentration of the purified antibody using a BCA assay or by measuring absorbance at 280 nm.
-
The degree of labeling (linker-to-antibody ratio) can be assessed using mass spectrometry (LC-MS).
-
Protocol 2: ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified payload to the alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody (from Protocol 1)
-
Azide-modified cytotoxic payload
-
Copper (II) Sulfate (CuSO₄) solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 200 mM in water)
-
Sodium Ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Anhydrous DMF or DMSO
-
Desalting columns or other suitable purification system (e.g., SEC-HPLC)
-
Reaction buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified payload in DMF or DMSO to a concentration of 10 mM.
-
-
Catalyst Premix:
-
In a separate tube, mix CuSO₄ and THPTA solution in a 1:2 molar ratio. Let it stand for 3-5 minutes to form the copper(I)-ligand complex.
-
-
Conjugation Reaction:
-
To the alkyne-modified antibody, add a 5- to 10-fold molar excess of the azide-modified payload solution.
-
Add the pre-mixed CuSO₄/THPTA complex to the antibody-payload mixture. A final copper concentration of 0.5-1 mM is recommended.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification of the ADC:
-
Purify the ADC from excess payload and reaction components using a desalting column for initial cleanup, followed by a more stringent purification method like size exclusion chromatography (SEC-HPLC) or hydrophobic interaction chromatography (HIC-HPLC).
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The average DAR of the purified ADC can be determined using Hydrophobic Interaction Chromatography (HIC).
Materials:
-
Purified ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Buffer A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Buffer B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the purified ADC in Buffer A to a suitable concentration (e.g., 1 mg/mL).
-
Chromatography:
-
Equilibrate the HIC column with 100% Buffer A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Buffer A to 100% Buffer B.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.) will be resolved. The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potency of the ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative (e.g., MDA-MB-468 for HER2) cell lines.
-
Complete cell culture medium.
-
Purified ADC, unconjugated antibody, and free payload.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the old medium from the cells and add the serially diluted compounds. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Caption: Overall workflow for ADC development using this compound.
Caption: Functional components of the this compound linker.
References
Application Notes and Protocols for Site-Specific Protein PEGylation using PTAD-PEG8-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in drug development, enabling the creation of precisely engineered bioconjugates with improved therapeutic properties. Polyethylene (B3416737) glycol (PEG)ylation, the covalent attachment of polyethylene glycol chains to a protein, is a widely used strategy to enhance the pharmacokinetic and pharmacodynamic profiles of protein therapeutics. Benefits of PEGylation include increased serum half-life, improved stability, reduced immunogenicity, and enhanced solubility[1][2]. However, traditional PEGylation methods often target reactive amino acid residues like lysine, which can lead to heterogeneous mixtures of randomly modified proteins with compromised biological activity[3].
The "tyrosine-click" reaction, utilizing 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) derivatives, offers a powerful solution for site-specific protein modification by targeting tyrosine residues[3][4][5]. Tyrosine is an attractive target due to its relatively low abundance on protein surfaces and the mild reaction conditions required for its modification[4][5]. This application note provides detailed protocols and data for the site-specific PEGylation of proteins using PTAD-PEG8-alkyne, a novel reagent that combines the tyrosine-reactive PTAD moiety with an eight-unit PEG linker and a terminal alkyne for subsequent "click" chemistry applications.
Principle of the Method
The site-specific PEGylation of proteins using this compound is a two-step process. First, the PTAD moiety of the reagent undergoes a rapid and selective reaction with the phenolic side chain of a surface-exposed tyrosine residue on the target protein. This reaction is highly efficient and proceeds under biocompatible conditions. The incorporated PEG8 linker enhances the hydrodynamic radius of the protein, while the terminal alkyne group provides a bioorthogonal handle for further functionalization, such as the attachment of imaging agents, targeting ligands, or other therapeutic molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions.
Data Presentation
The efficiency of protein PEGylation can be influenced by several factors, including the accessibility of tyrosine residues, protein concentration, and the molar ratio of the PTAD reagent to the protein. The following table summarizes representative quantitative data for the site-specific modification of a model peptide and a protein using PTAD reagents.
| Analyte | PTAD Reagent | Molar Excess of Reagent | Reaction Time | Modification Yield (%) | Analytical Method | Reference |
| Model Peptide | PTAD-derivative | 3.0 equivalents | Room Temperature | ~60 | RP-HPLC, LC-MS | [3] |
| Chymotrypsinogen A | PEG5000-PTAD | 10 equivalents | 1 hour | Predominantly mono-PEGylated | SDS-PAGE, MALDI-TOF MS | [3] |
Experimental Protocols
Materials and Reagents
-
Target protein with accessible tyrosine residues
-
This compound
-
1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) for activation
-
Anhydrous organic solvent (e.g., DMF or DMSO)
-
Reaction Buffer: Phosphate Buffered Saline (PBS) with 100 mM Tris, pH 7.0-8.0
-
Quenching solution (optional): L-Tyrosine solution
-
Purification columns (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography)
-
Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer, HPLC)
Diagram of Experimental Workflow
Caption: Workflow for site-specific protein PEGylation.
Protocol 1: Activation of this compound
Note: The reactive PTAD moiety is typically generated in situ from its urazole (B1197782) precursor immediately before use.
-
In a microcentrifuge tube, dissolve this compound and 1,3-dibromo-5,5-dimethylhydantoin (DBH) in a 1:0.98 molar ratio in a minimal amount of anhydrous organic solvent (e.g., DMF or DMSO).
-
Mix the solution at room temperature. A color change from colorless to deep red indicates the formation of the active PTAD reagent. This should occur within approximately 5 minutes.
-
Once the solution turns red, place the activated reagent on ice and use it for protein modification within 30 minutes.
Protocol 2: Site-Specific Protein PEGylation
-
Prepare a solution of the target protein in the reaction buffer (e.g., PBS containing 100 mM Tris, pH 7.0-8.0). A protein concentration of at least 1 mg/mL is recommended for efficient labeling.
-
Add the freshly activated this compound solution to the protein solution. A 10-fold molar excess of the PTAD reagent relative to the protein is a good starting point, though this may need optimization depending on the protein.
-
Gently mix the reaction and incubate at room temperature for up to 30 minutes.
-
(Optional) The reaction can be quenched by adding an excess of L-tyrosine to consume any unreacted PTAD reagent.
-
Proceed immediately to the purification step to remove excess reagent and byproducts.
Protocol 3: Purification of the PEGylated Protein
The choice of purification method will depend on the properties of the target protein and the degree of PEGylation.
-
Size Exclusion Chromatography (SEC): This is an effective method for removing unreacted, low molecular weight this compound and byproducts from the larger PEGylated protein[][7].
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein. This change can be exploited to separate PEGylated proteins from their unmodified counterparts using IEX[].
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For smaller proteins and peptides, RP-HPLC can be used for both purification and analysis of the PEGylated product[][8].
Protocol 4: Characterization of the PEGylated Protein
-
SDS-PAGE: Analyze the purified PEGylated protein by SDS-PAGE. A successful PEGylation will result in a shift in the molecular weight of the protein band compared to the unmodified protein.
-
Mass Spectrometry (MS):
-
RP-HPLC: Assess the purity of the final PEGylated protein product[8][11].
Application Example: Modulation of Receptor Tyrosine Kinase (RTK) Signaling
Site-specific PEGylation can be a valuable tool for modulating the activity of signaling proteins. For example, receptor tyrosine kinases (RTKs) are key regulators of cellular processes and are often dysregulated in diseases like cancer. The extracellular domain of many RTKs is rich in tyrosine residues.
By selectively PEGylating a tyrosine residue in the ligand-binding domain of an RTK, it may be possible to sterically hinder ligand binding, thereby downregulating downstream signaling pathways. The alkyne handle on the PEGylated RTK could then be used to attach a fluorescent probe to visualize the receptor's localization and trafficking.
Diagram of a Generic RTK Signaling Pathway
Caption: A generic RTK signaling pathway.
Conclusion
Site-specific protein PEGylation using this compound offers a robust and versatile method for producing well-defined bioconjugates. The tyrosine-click reaction is highly selective and proceeds under mild conditions, preserving the native structure and function of the protein. The inclusion of a PEG8 linker can improve the pharmacokinetic properties of the protein, while the terminal alkyne handle opens up possibilities for further functionalization through click chemistry. These detailed protocols provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful technology in their workflows, ultimately contributing to the development of next-generation protein therapeutics.
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific PEGylation of Therapeutic Proteins [mdpi.com]
- 5. Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blob.phenomenex.com [blob.phenomenex.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Creating Fluorescent Protein Probes with PTAD-PEG8-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise labeling of proteins is fundamental to understanding their function, localization, and dynamics within complex biological systems. The development of bioorthogonal chemistries has provided powerful tools for selectively tagging proteins with probes for imaging and analysis. This document provides detailed application notes and protocols for the creation of fluorescent protein probes using a two-step labeling strategy involving PTAD-PEG8-alkyne.
This method leverages the highly selective and rapid "tyrosine-click" (Y-click) reaction between the 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) moiety and surface-exposed tyrosine residues on a protein of interest.[1][2][3] The incorporated PEG8-alkyne linker then serves as a handle for the subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction with a fluorescently labeled azide (B81097). This two-step approach offers excellent control over the labeling process and enables the use of a wide variety of fluorescent reporters.
A key advantage of the tyrosine-click linkage is its exceptional stability across a wide range of pH and temperature conditions, and in the presence of human blood plasma, demonstrating greater robustness compared to commonly used maleimide-based conjugations.[1][2][3]
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₁H₄₈N₄O₁₃ |
| Molecular Weight | 684.7 g/mol |
| Purity | >95% |
| Storage | -20°C, desiccated |
Table 2: Comparative Stability of Bioconjugation Linkages
| Linkage Type | Stability Characteristics | Reference |
| PTAD-Tyrosine | Stable at extremes of pH and temperature. Stable in human blood plasma. Significantly more robust than maleimide (B117702) linkages. | [1][2][3] |
| Maleimide-Cysteine | Prone to retro-Michael reaction (deconjugation), particularly at physiological pH. Stability is pH-dependent. | [4][5] |
Note: While qualitative descriptions of the enhanced stability of the PTAD-tyrosine linkage are available, specific quantitative data for a direct side-by-side comparison under various conditions were not available in the searched literature.
Table 3: Recommended Reaction Conditions
| Parameter | Step 1: Tyrosine-Click Reaction | Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reactants | Protein, Activated this compound | Alkyne-modified protein, Fluorescent azide |
| Molar Ratio | 10-fold molar excess of PTAD reagent to protein | 3- to 10-fold molar excess of fluorescent azide to protein |
| Buffer | PBS, Tris, or a mixture (pH 6-9) | Protein labeling buffer (e.g., triethylammonium (B8662869) acetate, pH ~7) |
| Catalyst | 1,3-dibromo-5,5-dimethylhydantoin (for activation) | Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper ligand (e.g., THPTA) |
| Temperature | Room temperature | Room temperature |
| Reaction Time | up to 30 minutes | 1-4 hours |
Experimental Protocols
Protocol 1: Two-Step Labeling of a Protein with a Fluorescent Probe
This protocol is divided into two main parts: the initial modification of the protein with this compound and the subsequent click chemistry reaction with a fluorescent azide.
Materials:
-
Protein of interest (at least 1 mg/mL in a suitable buffer)
-
This compound
-
1,3-dibromo-5,5-dimethylhydantoin (DBH)
-
Anhydrous DMF or acetonitrile
-
Reaction buffers (e.g., PBS, Tris-HCl, pH 7.4)
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide, Cy5 Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand
-
Desalting columns or dialysis equipment for purification
Part A: Tyrosine-Specific Labeling with this compound
-
Activation of this compound:
-
Immediately before use, prepare a stock solution of this compound and DBH in anhydrous DMF or acetonitrile.
-
Mix the unactivated this compound with DBH in a 1:0.98 molar ratio.
-
Stir or vortex the mixture for approximately 5 minutes at room temperature. A color change from colorless to deep red indicates the activation of the PTAD reagent.
-
Place the activated reagent on ice and use it within 30 minutes.
-
-
Protein Modification:
-
Prepare the protein solution in a suitable buffer such as a mixed phosphate/Tris buffer or Tris buffer (pH should be between 6 and 9). The protein concentration should be at least 1 mg/mL.
-
Add a 10-fold molar excess of the activated this compound solution to the protein solution.
-
Mix gently and incubate at room temperature for up to 30 minutes.
-
To scavenge any potential isocyanate byproducts that may form from PTAD decomposition, Tris buffer is recommended.[1][2][3]
-
-
Purification of the Alkyne-Modified Protein:
-
Remove the excess, unreacted PTAD reagent by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Part B: Fluorescent Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Click Chemistry Reagents:
-
Prepare a stock solution of the fluorescent azide in DMSO.
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 50 mM).
-
Prepare a stock solution of CuSO₄ in water (e.g., 50 mM).
-
Prepare a stock solution of a copper ligand like THPTA in water or DMSO.
-
-
Click Reaction:
-
To the purified alkyne-modified protein solution, add the fluorescent azide stock solution to a final 3- to 10-fold molar excess.
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO₄ stock solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
Gently mix and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification of the Fluorescently Labeled Protein:
-
Remove the excess fluorescent azide and copper catalyst by gel filtration using a desalting column or by dialysis.
-
The purified fluorescent protein probe is now ready for downstream applications.
-
Visualizations
Caption: Experimental workflow for the two-step fluorescent labeling of proteins.
Caption: Conceptual workflow for tracking RTK internalization with a fluorescent probe.
Applications
Fluorescent protein probes generated using this compound are versatile tools for a wide range of applications in research and drug development.
-
Cellular Imaging: These probes are well-suited for fluorescence microscopy to visualize protein localization, trafficking, and dynamics in both fixed and living cells. The high stability of the linkage ensures that the fluorescent signal remains associated with the protein of interest throughout the experiment. For instance, this method can be applied to label cell surface receptors, such as Receptor Tyrosine Kinases (RTKs), to study their internalization and subsequent trafficking pathways upon ligand binding.[6][7]
-
Flow Cytometry: Labeled cells can be analyzed and sorted based on the fluorescence intensity of the tagged protein, enabling the quantification of protein expression levels on the cell surface.
-
Biochemical and Biophysical Assays: Purified fluorescently labeled proteins can be used in a variety of in vitro assays, such as fluorescence polarization and Förster resonance energy transfer (FRET) to study protein-protein interactions and conformational changes.
-
Antibody-Drug Conjugate (ADC) Development: The PTAD conjugation chemistry provides a stable method for linking payloads to antibodies, a critical aspect of ADC design.[1][2][3] While this protocol focuses on fluorescent probes, the same principle applies to the attachment of cytotoxic drugs or other therapeutic agents.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete activation of this compound. | Ensure the use of anhydrous solvent for activation and a fresh solution of DBH. Confirm the color change to deep red. |
| Inaccessible tyrosine residues on the protein. | Denature the protein if its native structure is not required for the application. Alternatively, use computational modeling to predict surface-exposed tyrosines. | |
| Inefficient click chemistry reaction. | Use a freshly prepared solution of sodium ascorbate. Ensure the correct concentrations of copper and ligand are used. Degas the solution to remove oxygen, which can interfere with the reaction. | |
| Non-specific Labeling | Formation of isocyanate byproducts from PTAD. | Perform the reaction in a Tris-containing buffer to scavenge reactive isocyanates.[1][2][3] |
| Protein Precipitation | High concentration of organic solvent from reagent stocks. | Minimize the volume of organic solvent added to the protein solution. Ensure adequate mixing. |
| Protein instability under reaction conditions. | Optimize buffer composition, pH, and temperature. | |
| Loss of Protein Activity | Modification of a tyrosine residue in the active site. | If a specific tyrosine is critical for function, this method may not be suitable. Consider site-directed mutagenesis to introduce a tyrosine at a non-critical site. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine bioconjugation – an emergent alternative - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01912G [pubs.rsc.org]
- 5. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live-cell imaging of post-golgi transport vesicles in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pYtags enable spatiotemporal measurements of receptor tyrosine kinase signaling in living cells | eLife [elifesciences.org]
Application Notes and Protocols for the Conjugation of PTAD-PEG8-Alkyne to Peptides and Small Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the conjugation of PTAD-PEG8-alkyne to peptides and small molecules containing tyrosine residues. This technology is pivotal in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and targeted therapies.
Introduction
This compound is a heterobifunctional linker that enables the selective conjugation of molecules to tyrosine residues on peptides and proteins. The 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) moiety reacts specifically with the phenolic side chain of tyrosine under mild conditions. The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and reduces steric hindrance, while the terminal alkyne group allows for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This dual functionality makes this compound a versatile tool for creating complex biomolecular constructs for various applications in research and drug development.[1][2][3]
Key Applications
-
Peptide-Drug Conjugates (PDCs): Development of targeted therapies by linking cytotoxic drugs to peptides that target specific cell surface receptors.[4][5]
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of potent drug payloads to antibodies for targeted cancer therapy.[6]
-
Bioconjugation and Labeling: Selective attachment of reporter molecules such as fluorophores or biotin (B1667282) for tracking and detection of peptides and proteins.
-
Surface Functionalization: Immobilization of peptides or small molecules onto surfaces for applications in biosensors and diagnostics.[2]
Experimental Protocols
Protocol 1: Conjugation of this compound to a Tyrosine-Containing Peptide
This protocol describes the general procedure for labeling a peptide containing one or more tyrosine residues with this compound.
Materials:
-
Tyrosine-containing peptide
-
This compound
-
1,3-Dibromo-5,5-dimethylhydantoin (DBH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris buffer, or a mixed PBS/Tris buffer (pH 7.0-8.0)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)
Procedure:
-
Peptide Preparation:
-
Dissolve the tyrosine-containing peptide in the chosen Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the peptide contains disulfide bonds that need to be reduced, add a 10-fold molar excess of TCEP and incubate at room temperature for 30 minutes.
-
-
Activation of this compound:
-
Important: The urazole (B1197782) form of this compound must be activated to the reactive triazolinedione immediately before use.
-
Dissolve this compound and DBH in anhydrous DMF or DMSO to a concentration of 10 mM each in separate vials.
-
In a new microcentrifuge tube, mix the this compound solution with a 1.0 to 1.2 molar equivalent of the DBH solution.
-
Vortex the mixture briefly. The solution will turn from colorless to a deep red or pink color, indicating the formation of the active PTAD reagent.
-
Use the activated this compound solution within 30 minutes.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the activated this compound solution to the peptide solution.
-
Gently mix the reaction and incubate at room temperature for 15-60 minutes. The optimal reaction time may need to be determined empirically.
-
To quench the reaction and scavenge any unreacted isocyanate byproduct that may form from the decomposition of PTAD, the inclusion of Tris buffer in the reaction is recommended.[1][7]
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and byproducts by size-exclusion chromatography using a pre-equilibrated SEC column.
-
Elute the peptide-PTAD-PEG8-alkyne conjugate with the Reaction Buffer.
-
Collect fractions and identify those containing the conjugated peptide using UV-Vis spectrophotometry at 280 nm.
-
-
Characterization:
-
Confirm the successful conjugation and determine the molecular weight of the product using mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
Assess the purity of the conjugate by HPLC.
-
Protocol 2: Conjugation of this compound to a Tyrosine-Containing Small Molecule
This protocol outlines a general approach for the conjugation of this compound to a small molecule possessing a tyrosine or a similar phenolic moiety. Optimization of solvent, temperature, and stoichiometry will likely be required for each specific small molecule.
Materials:
-
Tyrosine-containing small molecule
-
This compound
-
1,3-Dibromo-5,5-dimethylhydantoin (DBH)
-
Anhydrous organic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Tris buffer (optional, as a scavenger)
-
HPLC for purification and analysis
-
Mass spectrometer and NMR for characterization
Procedure:
-
Small Molecule Preparation:
-
Dissolve the tyrosine-containing small molecule in a suitable anhydrous organic solvent to a known concentration.
-
-
Activation of this compound:
-
Follow the same activation procedure as described in Protocol 1, Step 2.
-
-
Conjugation Reaction:
-
Add a 1.1 to 2.0 molar equivalent of the activated this compound solution to the small molecule solution.
-
Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
If isocyanate-related side products are a concern, a small amount of Tris buffer can be added towards the end of the reaction.
-
-
Purification of the Conjugate:
-
Purify the crude reaction mixture using an appropriate chromatographic method, such as reversed-phase HPLC or flash column chromatography, to isolate the desired conjugate.
-
-
Characterization:
Data Presentation
The efficiency of the conjugation reaction can be influenced by several factors including the pH of the reaction buffer, the molar ratio of the reactants, and the reaction time. The following tables provide representative data for the conjugation of PTAD-alkyne derivatives to peptides.
| Peptide | Molar Excess of PTAD-alkyne | Reaction Time (min) | Conjugation Yield (%) | Analytical Method | Reference |
| Model Peptide (containing Tyr, Lys, Trp, His) | 3 | 60 | ~60 | HPLC, LC-MS | [1] |
| Angiotensin II | 10 | 60 | >95 (conversion) | MALDI-TOF | [10] |
| Bovine Serum Albumin (BSA) | 167 | 15 | 96 (conversion) | SEC | [10] |
Note: Yields can vary significantly depending on the specific peptide sequence, its structural accessibility, and the precise reaction conditions.
Visualization of Workflows and Pathways
Experimental Workflow: Synthesis of a Peptide-Drug Conjugate
The following diagram illustrates the overall workflow for the synthesis of a peptide-drug conjugate (PDC) using this compound and a subsequent click reaction.
Caption: Workflow for the synthesis of a Peptide-Drug Conjugate.
Signaling Pathway: Cellular Uptake and Action of a Peptide-Drug Conjugate
This diagram illustrates a common pathway for the cellular uptake of a peptide-drug conjugate targeting a cell surface receptor, followed by endosomal escape and drug-induced apoptosis.
Caption: Cellular uptake and apoptotic signaling pathway of a PDC.
Troubleshooting and Optimization
-
Low Conjugation Yield:
-
Ensure the this compound is freshly activated. The activated species is not stable for long periods.
-
Increase the molar excess of the activated PTAD reagent.
-
Optimize the reaction pH. For many peptides, a pH between 7 and 8 is optimal.
-
Increase the reaction time, monitoring for potential degradation of the peptide or small molecule.
-
Ensure the tyrosine residue is accessible. For folded proteins, denaturation may be necessary to expose buried tyrosine residues.
-
-
Side Reactions:
-
The formation of an isocyanate byproduct from PTAD decomposition can lead to non-specific labeling of primary amines (e.g., lysine (B10760008) residues). Including Tris buffer in the reaction can help scavenge this byproduct.[1][7]
-
Double addition of PTAD to the same tyrosine residue can occur, especially with a large excess of the PTAD reagent. This can be minimized by optimizing the stoichiometry.
-
-
Purification Challenges:
-
If the conjugate is difficult to separate from the unreacted peptide or small molecule, consider using a different chromatography method (e.g., ion exchange or hydrophobic interaction chromatography) based on the physicochemical properties of the molecules.
-
Conclusion
The conjugation of this compound to peptides and small molecules is a powerful technique for the construction of sophisticated bioconjugates. The protocols and data presented here provide a solid foundation for researchers to apply this chemistry in their own work. Careful optimization of reaction conditions and thorough characterization of the final products are essential for successful outcomes.
References
- 1. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular uptake and cytotoxicity of drug-peptide conjugates regulated by conjugation site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Brief Guide to Preparing a Peptide-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tyrosine bioconjugation – an emergent alternative - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01912G [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with PTAD Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments using 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) linkers, with a focus on resolving low labeling efficiency.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential causes of low labeling efficiency in a stepwise manner.
Q1: My PTAD labeling reaction is showing low or no yield. What are the most common initial troubleshooting steps?
A1: Low labeling efficiency with PTAD linkers can stem from several factors. Start by systematically evaluating the following:
-
Reagent Quality and Storage: Ensure your PTAD linker is not degraded. PTADs are moisture-sensitive and should be stored under inert gas in a desiccator. Prepare stock solutions fresh before each experiment.
-
Reaction Buffer Composition: The choice of buffer is critical. Avoid buffers containing primary amines, such as Tris, if you are not intentionally using it to scavenge side-products, as they can react with PTAD decomposition products.[1][2] Phosphate-buffered saline (PBS) is a common starting point.
-
pH of the Reaction: PTAD reactions with tyrosine are effective over a broad pH range (pH 2-10).[1] However, the optimal pH can be protein-dependent. If efficiency is low, consider performing small-scale reactions at different pH values (e.g., 6.5, 7.4, and 8.0) to determine the optimal condition for your specific protein.
-
Molar Excess of PTAD Linker: A sufficient molar excess of the PTAD linker over the protein is necessary to drive the reaction. A typical starting point is a 5- to 20-fold molar excess. If you observe low efficiency, consider increasing the molar excess incrementally.
Frequently Asked Questions (FAQs)
Reaction Chemistry and Optimization
Q2: I suspect a side reaction is consuming my PTAD linker. What is the most common side reaction and how can I mitigate it?
A2: A significant side reaction is the decomposition of the PTAD linker into a highly reactive isocyanate intermediate.[1][3][4] This isocyanate can then non-specifically react with primary amines, such as lysine (B10760008) residues on your protein or amine-containing buffers (e.g., Tris), leading to off-target labeling and reduced availability of the PTAD linker for the desired tyrosine reaction.
Mitigation Strategy:
-
Use of a Scavenger: The addition of a small amount of Tris buffer (e.g., 10-50 mM) can act as a scavenger for the isocyanate byproduct without significantly competing with the tyrosine reaction.[1][4] The primary amine of Tris will react with and neutralize the isocyanate.
-
Optimize Reaction Time: Minimize the reaction time to what is necessary for the tyrosine conjugation to reduce the opportunity for PTAD decomposition.
Q3: Can the accessibility of tyrosine residues on my target protein affect labeling efficiency?
A3: Yes, the accessibility of tyrosine residues is a critical factor.[1][5] Tyrosine residues buried within the protein's three-dimensional structure will be less accessible to the PTAD linker, resulting in lower labeling efficiency for those specific sites.[5]
Troubleshooting Steps:
-
Denaturing Conditions: If site-specific labeling is not a concern and overall labeling is the goal, performing the reaction under mild denaturing conditions (e.g., using urea) can expose previously buried tyrosine residues.[4]
-
Structural Analysis: If available, analyze the crystal structure or a homology model of your protein to predict the surface accessibility of tyrosine residues.
Q4: I am observing a product with a higher molecular weight than expected for a single label. What could be the cause?
A4: You may be observing a double-labeled tyrosine residue. The PTAD linker can react twice with the phenolic ring of a single tyrosine, resulting in a "double addition" product.[4] This is more likely to occur with a high molar excess of the PTAD linker. To confirm this, you can use mass spectrometry to analyze the reaction products. To reduce double labeling, try decreasing the molar excess of the PTAD linker.
Linker Stability and Handling
Q5: How stable are PTAD linkers in solution, and how should I prepare and store them?
A5: PTAD linkers are susceptible to hydrolysis and decomposition in aqueous solutions.[6] Therefore, it is crucial to prepare stock solutions in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use. Avoid repeated freeze-thaw cycles of stock solutions. For long-term storage, PTAD linkers should be kept as a solid under an inert atmosphere and protected from light.
Data Interpretation
Q6: What analytical techniques are best for quantifying PTAD labeling efficiency?
A6: Several techniques can be used to assess labeling efficiency:
-
Mass Spectrometry (MS): Intact protein MS can determine the distribution of labeled species (unlabeled, single-labeled, double-labeled, etc.). Peptide mapping MS/MS can identify the specific tyrosine residues that have been labeled.[4][5]
-
UV-Vis Spectroscopy: If the PTAD linker contains a chromophore, you can use UV-Vis spectroscopy to estimate the degree of labeling by comparing the absorbance of the protein and the chromophore.
-
SDS-PAGE: If the linker is large enough or carries a fluorescent tag, a shift in the protein's migration on an SDS-PAGE gel can provide a qualitative indication of labeling.
Quantitative Data Summary
The following tables summarize typical reaction conditions and potential outcomes to aid in troubleshooting.
Table 1: Recommended Starting Reaction Conditions for PTAD Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |
| PTAD Linker Molar Excess | 5-20 fold | Start with a lower excess and titrate up if needed. |
| Reaction Buffer | PBS, pH 7.4 | Avoid primary amine buffers unless used as a scavenger. |
| Co-solvent | 5-20% DMSO or DMF | May be required to maintain linker solubility. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can reduce side reactions. |
| Reaction Time | 30 minutes to 2 hours | Monitor reaction progress to determine the optimal time. |
Table 2: Troubleshooting Guide for Low Labeling Efficiency
| Observation | Potential Cause | Suggested Solution |
| Low overall labeling | PTAD linker degradation | Use fresh, high-quality linker; prepare stock solutions immediately before use. |
| Inaccessible tyrosine residues | Perform labeling under mild denaturing conditions (if appropriate for the application). | |
| Suboptimal pH | Test a range of pH values (e.g., 6.5-8.0). | |
| Heterogeneous product | Isocyanate side reaction | Add 10-50 mM Tris buffer to the reaction to scavenge the isocyanate.[1][4] |
| Double labeling of tyrosine | Reduce the molar excess of the PTAD linker. | |
| Precipitation during reaction | Protein instability | Reduce the percentage of organic co-solvent; perform the reaction at a lower temperature. |
Experimental Protocols
Protocol 1: General Procedure for PTAD Labeling of a Protein
-
Protein Preparation: Prepare the target protein in the desired reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
PTAD Linker Stock Solution: Immediately before use, dissolve the PTAD linker in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
-
Reaction Initiation: Add the desired molar excess of the PTAD linker stock solution to the protein solution. Ensure the final concentration of the organic co-solvent is compatible with your protein's stability (typically <20%).
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle mixing.
-
Quenching (Optional): The reaction can be quenched by adding an excess of a tyrosine-containing small molecule or by proceeding directly to the purification step.
-
Purification: Remove the excess, unreacted PTAD linker using a desalting column, dialysis, or tangential flow filtration (TFF), exchanging the buffer to a suitable storage buffer.
-
Analysis: Characterize the labeled protein using appropriate analytical techniques such as mass spectrometry and SDS-PAGE to determine the degree of labeling and identify labeled sites.
Protocol 2: Troubleshooting Protocol for Isocyanate Side Reaction
-
Reaction Setup: Prepare two parallel reactions as described in Protocol 1.
-
Scavenger Addition: To one of the reactions, add Tris buffer to a final concentration of 20 mM from a 1 M stock solution. The other reaction will serve as the control.
-
Incubation and Purification: Incubate and purify both reaction mixtures under identical conditions.
-
Comparative Analysis: Analyze the products from both reactions using mass spectrometry. A higher yield of the desired tyrosine-labeled product and a reduction in off-target (e.g., lysine) labeling in the Tris-containing reaction would indicate that the isocyanate side reaction was a significant contributor to the low efficiency in the original reaction.
Visualizations
Caption: PTAD linker reaction with a protein tyrosine residue.
Caption: A stepwise workflow for troubleshooting low PTAD labeling efficiency.
Caption: Desired tyrosine labeling vs. isocyanate side reaction pathway.
References
- 1. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - AE [thermofisher.com]
- 3. Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing pH and Buffer Conditions for PTAD Conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing conjugation reactions using 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for PTAD conjugation to tyrosine residues?
A: PTAD-mediated tyrosine conjugation is effective across a broad pH range, from as low as pH 2 to as high as pH 10.[1][2][3] However, for optimal efficiency and yield, a pH range of 6 to 9 is generally recommended.[4] Studies have shown that yields are significantly higher in the neutral to basic range, with 85-98% labeling efficiency observed between pH 7 and 10, compared to approximately 52% at pH 2.[2] It is noteworthy that the reaction's selectivity can be pH-dependent; lowering the pH to around 4 can favor the modification of tryptophan residues over tyrosine.[5]
Q2: Which buffer should I choose for my PTAD conjugation reaction?
A: Several biologically common buffers are compatible with PTAD conjugation, including Phosphate (B84403) Buffered Saline (PBS), Tris, and HEPES.[1][3][6]
-
Tris Buffer: This is highly recommended because it serves a dual purpose. Besides maintaining pH, Tris acts as a scavenger for a potential isocyanate byproduct that forms from PTAD decomposition in aqueous solutions.[1][6][7] This side-product can promiscuously label primary amines, such as lysine (B10760008) residues.[7][8] Using Tris, particularly at concentrations around 100 mM, effectively minimizes these unwanted side reactions.[7][8][9]
-
Phosphate Buffer: Phosphate buffers are also highly effective and have been shown to yield excellent conversion rates.[1][10] In some systems, a mixed solvent system of phosphate buffer and an organic solvent like acetonitrile (B52724) has resulted in higher conjugation efficiency than Tris-based systems.[10]
When starting, a mixed phosphate/Tris buffer or a Tris-only buffer at a pH between 7 and 8 is a robust choice.[4]
Q3: My protein is precipitating during the reaction. What should I do?
A: Protein precipitation can occur when the PTAD reagent, typically dissolved in an organic solvent like DMF or acetonitrile, is added to a purely aqueous protein solution.[10] To prevent this, using a mixed solvent system is recommended. A 1:1 volumetric mixture of the aqueous buffer (e.g., 100 mM phosphate) and an organic solvent can maintain protein solubility throughout the reaction.[10] Studies comparing organic co-solvents found that a phosphate buffer/acetonitrile mixture was more effective and selective for tyrosine modification than a phosphate buffer/DMF system.[10]
Q4: I'm observing non-specific labeling on lysine residues. How can I prevent this?
A: Non-specific labeling of primary amines (like the ε-amino group of lysine or the protein's N-terminus) is a known issue caused by the decomposition of PTAD in water to form a reactive isocyanate byproduct.[6][7][8] The most effective way to prevent this is to include Tris buffer in your reaction.[6][9] The primary amine on the Tris molecule acts as a scavenger, reacting with and neutralizing the isocyanate before it can modify your protein.[7][8] Increasing the concentration of Tris buffer has been shown to reduce or completely eliminate this side reaction.[8]
Q5: My conjugation efficiency is low. How can I improve the yield?
A: Several factors can contribute to low conjugation efficiency. Consider the following troubleshooting steps:
-
Confirm PTAD Activation: PTAD precursors must be activated by an oxidizer (e.g., 1,3-dibromo-5,5-dimethylhydantoin) immediately before use.[4] A successful activation is indicated by a distinct color change to deep red.[4]
-
Increase Molar Excess: Ensure you are using a sufficient excess of the PTAD reagent. A 10-fold molar excess of PTAD relative to the protein is a good starting point.[4]
-
Check Tyrosine Accessibility: Tyrosine residues that are buried within the protein's structure will be less accessible for conjugation.[1][11] Unfortunately, this is an intrinsic property of the protein.
-
Optimize Buffer System: If using a Tris/DMF buffer system, consider switching to a phosphate/acetonitrile mixture. In a study on Elastin-Like Protein (ELP), switching from Tris/DMF to phosphate/acetonitrile increased the tyrosine conversion from ~60% to ~90%.[10]
-
Reaction Time: While the reaction is typically rapid (often complete in under 30 minutes), ensure adequate incubation time.[2][4]
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing your reaction conditions.
Table 1: Effect of pH on PTAD Conjugation Efficiency with Bovine Serum Albumin (BSA)
| pH | Labeling Yield | Reference |
|---|---|---|
| 2 | 52% | [2] |
| 7-10 | 85-98% |[2] |
Table 2: Comparison of Buffer Systems on Tyrosine Conversion for an Elastin-Like Protein (ELP) with a 4:1 PTAD:Tyrosine Molar Ratio
| Buffer (50%) | Organic Co-Solvent (50%) | Tyrosine Conversion | Reference |
|---|---|---|---|
| 50 mM Tris (pH 7.5) | DMF | ~60% | [10] |
| 100 mM Phosphate (pH 8.0) | DMF | ~80% | [10] |
| 100 mM Phosphate (pH 8.0) | Acetonitrile | ~90% |[10] |
Key Diagrams
The following diagrams illustrate the experimental workflow, a troubleshooting guide, and the key reaction pathways involved in PTAD conjugation.
Caption: Standard experimental workflow for PTAD conjugation.
References
- 1. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. conju-probe.com [conju-probe.com]
- 5. Triazolinedione protein modification: from an overlooked off-target effect to a tryptophan-based bioconjugation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tyrosine bioconjugation – an emergent alternative - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01912G [pubs.rsc.org]
- 8. Discriminating changes in protein structure using tyrosine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.stanford.edu [web.stanford.edu]
- 11. biorxiv.org [biorxiv.org]
preventing protein precipitation during PTAD-PEG8-alkyne reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the PTAD-PEG8-alkyne reaction for protein modification.
Frequently Asked Questions (FAQs)
Q1: What is the this compound reaction?
The this compound reaction is a "tyrosine-click" bioconjugation technique used to selectively label tyrosine residues on a protein.[1][2][3] It involves the reaction of a 4-phenyl-3,5-dione (PTAD) moiety with the phenolic side chain of tyrosine. The PEG8-alkyne portion of the reagent introduces a polyethylene (B3416737) glycol (PEG) spacer and a terminal alkyne group, which can be used for subsequent "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).[4][5]
Q2: Why is my protein precipitating during the reaction?
Protein precipitation during the this compound reaction can be caused by several factors:
-
Protein Instability: The inherent stability of your protein at the required reaction conditions (pH, temperature) may be low.
-
Isoelectric Point (pI): If the reaction buffer pH is close to the protein's isoelectric point, its solubility will be at its minimum, leading to precipitation.[6]
-
High Reagent Concentration: A high concentration of the this compound reagent, which is often dissolved in an organic solvent, can denature the protein.
-
Local pH Changes: The addition of reagents can cause localized shifts in pH that affect protein solubility.
-
Hydrophobic Interactions: The this compound molecule has hydrophobic character, and at high concentrations, it may promote hydrophobic aggregation of proteins.
-
Formation of Isocyanate By-products: PTAD reagents can sometimes decompose to form isocyanates, which can promiscuously react with amine groups on the protein, potentially leading to aggregation.[5]
Q3: How does the PEG8 linker affect my protein?
The polyethylene glycol (PEG) linker generally has a positive impact on protein solubility and stability.[7][8][9][10] PEGylation, the process of attaching PEG chains, is a well-established method to:
-
Increase the hydrodynamic radius of the protein.
-
Reduce aggregation.[9]
-
Protect the protein from proteolysis.
-
Decrease immunogenicity.[10]
The PEG8 chain in the this compound reagent is designed to confer these beneficial properties to the conjugated protein.
Q4: What is the optimal buffer for this reaction?
A non-amine-containing buffer with a pH between 7 and 9 is generally recommended. Phosphate-buffered saline (PBS) is a common choice.[11] However, the use of Tris buffer is highly recommended as it can act as a scavenger for any potential isocyanate by-products, preventing non-specific labeling and potential aggregation.[4][5] It is crucial to ensure the buffer pH is at least 1-1.5 units away from your protein's isoelectric point (pI).
Troubleshooting Guide: Preventing Protein Precipitation
This guide provides a systematic approach to troubleshoot and prevent protein precipitation during the this compound reaction.
| Observation | Potential Cause | Recommended Solution |
| Precipitation immediately upon adding this compound solution. | High local concentration of organic solvent (e.g., DMF, DMSO). The this compound reagent is typically dissolved in an organic solvent before being added to the aqueous protein solution. A high local concentration of this solvent can denature the protein. | - Add the this compound solution dropwise to the protein solution while gently stirring or vortexing. - Ensure the final concentration of the organic solvent in the reaction mixture is low (ideally <5% v/v). |
| Protein concentration is too high. Higher protein concentrations can increase the likelihood of aggregation, especially when introducing a new reagent.[6] | - Reduce the protein concentration. A starting concentration of 1-2 mg/mL is often recommended.[4][6] | |
| Sub-optimal buffer conditions (pH, ionic strength). The buffer may not be adequately maintaining the protein's native conformation. | - Confirm the buffer pH is at least 1-1.5 units away from the protein's pI. - Optimize the salt concentration (e.g., 50-150 mM NaCl) to improve solubility. | |
| Precipitation occurs gradually over the course of the reaction. | Protein instability over time under reaction conditions. The protein may be slowly denaturing and aggregating during the incubation period. | - Reduce the reaction temperature. While the reaction is often performed at room temperature, conducting it at 4°C may improve protein stability, though it may require a longer reaction time. - Decrease the reaction time. Monitor the reaction progress to determine the minimum time required for sufficient labeling. |
| Formation of protein cross-links. If the PTAD reagent or its by-products react non-specifically, it could lead to protein cross-linking and aggregation. | - Use a Tris-based buffer to scavenge reactive isocyanate by-products.[4][5] - Optimize the molar excess of the this compound reagent. A 10-fold molar excess is a common starting point, but this can be titrated down.[4] | |
| Low yield of soluble, labeled protein after purification. | Formation of soluble aggregates. The PEG linker can sometimes lead to the formation of soluble aggregates that are difficult to separate from the desired monomeric product. | - Analyze the product by size-exclusion chromatography (SEC) to detect the presence of aggregates.[12][13] - Optimize purification methods, such as using a different SEC column or ion-exchange chromatography, to separate the monomeric conjugate. |
| General protein instability. | - Add stabilizing excipients to the reaction buffer. Common additives include: - Glycerol (5-20% v/v): A common protein stabilizer. - L-Arginine (50-500 mM): Can suppress aggregation and improve solubility. - Non-ionic detergents (e.g., Tween-20 at 0.01-0.1%): Can help solubilize proteins and prevent hydrophobic aggregation. |
Experimental Protocols
General Protocol for this compound Protein Labeling
This protocol provides a starting point for the tyrosine-selective labeling of a protein using this compound. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
This compound
-
Anhydrous DMF or DMSO
-
Desalting column or other protein purification system
Procedure:
-
Protein Preparation:
-
Ensure your protein is pure and free of any interfering substances.
-
Buffer exchange the protein into the desired reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Adjust the protein concentration to 1-2 mg/mL.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Labeling Reaction:
-
Add a 10-fold molar excess of the this compound stock solution to the protein solution.
-
Add the reagent dropwise while gently vortexing to ensure rapid mixing and avoid high local concentrations of the organic solvent.
-
Incubate the reaction at room temperature for 30-60 minutes. For sensitive proteins, the reaction can be performed at 4°C for 2-4 hours.
-
-
Purification:
-
Remove the excess, unreacted this compound reagent and by-products by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
-
Analyze the labeled protein by SDS-PAGE and mass spectrometry to confirm conjugation.
-
Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can increase reaction efficiency but may also increase the risk of precipitation. Start with a lower concentration if your protein is prone to aggregation.[6] |
| This compound Molar Excess | 5x - 20x | A 10-fold molar excess is a good starting point.[4] This may need to be optimized for your specific protein and the number of accessible tyrosine residues. |
| Reaction Buffer | 50 mM Tris-HCl, 150 mM NaCl | Tris buffer is recommended to scavenge potential isocyanate by-products.[4][5] Other non-amine buffers like PBS or HEPES can also be used. |
| pH | 7.0 - 8.5 | Ensure the pH is at least 1-1.5 units away from the protein's pI. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Room temperature is generally sufficient. For sensitive proteins, a lower temperature can be used with a longer incubation time. |
| Reaction Time | 30 - 120 minutes | The reaction is typically rapid. Monitor the reaction to determine the optimal time for your protein. |
| Organic Solvent | < 5% (v/v) | Keep the concentration of DMF or DMSO as low as possible to maintain protein stability. |
Visualizations
Caption: Workflow for the this compound protein labeling reaction.
Caption: Troubleshooting logic for protein precipitation issues.
References
- 1. PTAD-PEG4-alkyne - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and development of tyrosine-click (Y-click) reaction for the site-selective labelling of proteins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. PTAD-Alkyne 97 1313211-51-6 [sigmaaldrich.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 7. chempep.com [chempep.com]
- 8. precisepeg.com [precisepeg.com]
- 9. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 10. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies for PTAD-PEG8-Alkyne Reagent
Welcome to our technical support center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing excess PTAD-PEG8-alkyne reagent in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in excess?
This compound is a heterobifunctional crosslinker used for the site-specific modification of proteins. It contains two key functional groups:
-
PTAD (4-Phenyl-1,2,4-triazoline-3,5-dione): This moiety reacts selectively with the phenolic side chain of tyrosine residues on a protein. This "tyrosine-click" reaction is rapid and can be performed under mild, biocompatible conditions.
-
PEG8-alkyne: This component consists of an eight-unit polyethylene (B3416737) glycol (PEG) spacer and a terminal alkyne group. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate. The alkyne group provides a handle for subsequent bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
An excess of the this compound reagent is typically used in conjugation reactions to drive the reaction to completion and ensure the highest possible labeling efficiency of the target protein.
Q2: What are the potential downstream consequences of not removing the excess this compound reagent?
Failure to remove the excess, unreacted this compound reagent can lead to several complications in downstream applications:
-
Interference with subsequent reactions: The unreacted alkyne groups can participate in subsequent click chemistry steps, leading to inaccurate quantification and the formation of undesired side products.
-
Inaccurate characterization: The presence of the excess reagent can interfere with analytical techniques used to characterize the conjugate, such as mass spectrometry and UV-Vis spectroscopy, leading to erroneous calculations of the degree of labeling.
-
Cellular toxicity and off-target effects: In cell-based assays, the unreacted PTAD moiety could potentially react with other biomolecules, leading to off-target effects and cellular toxicity.
-
Immunogenicity: The accumulation of PEGylated molecules, even of low molecular weight, can potentially elicit an immune response[1].
Troubleshooting Guides: Removal of Excess this compound
Issue 1: Presence of unreacted this compound after conjugation.
This is a common observation and requires a robust purification strategy to isolate the desired protein conjugate. The choice of method depends on the properties of the target protein, the required purity, and the scale of the experiment.
Principle: SEC separates molecules based on their hydrodynamic radius (size). The larger protein conjugate will elute from the column before the smaller, unreacted this compound reagent. This is a highly effective and commonly used method for removing excess small molecule reagents from protein solutions.
Efficiency: High (>95% removal of small molecules).
Best Suited For: Rapid cleanup of small to medium sample volumes.
| Problem | Possible Cause | Solution |
| Poor separation of conjugate and excess reagent | Inappropriate column resin: The pore size of the resin is not suitable for the size difference between the protein and the reagent. | Select a desalting column with an appropriate molecular weight cut-off (MWCO), such as a G-25 or G-50 resin, for effective separation of a protein from a small molecule like this compound. |
| Sample volume too large: Overloading the column can lead to band broadening and poor resolution. | For optimal results, the sample volume should not exceed 30% of the total column bed volume. | |
| Low recovery of the protein conjugate | Non-specific binding: The protein may be interacting with the column matrix. | Ensure the column is thoroughly equilibrated with the running buffer. If binding persists, consider increasing the ionic strength of the buffer (e.g., by increasing the salt concentration). |
| Protein precipitation: The protein conjugate may be precipitating on the column due to low solubility in the elution buffer. | Check the solubility of your conjugate in the chosen buffer. It may be necessary to adjust the pH or add solubilizing agents. |
Principle: These methods utilize a semi-permeable membrane with a specific MWCO that allows the small, unreacted this compound to pass through while retaining the much larger protein conjugate.
Efficiency: Very high (>99% with sufficient buffer exchanges).
Best Suited For: A wide range of sample volumes, particularly when sample dilution is acceptable (dialysis) or when concentration is also desired (ultrafiltration).
| Problem | Possible Cause | Solution |
| Residual excess reagent detected after purification | Incorrect MWCO of the membrane: The pores of the membrane are too small to allow the this compound to pass through efficiently. | For this compound (MW ≈ 684.7 g/mol ), use a dialysis membrane with a low MWCO, such as 1-3 kDa, to ensure efficient removal while retaining the larger protein conjugate. |
| Insufficient dialysis time or buffer volume: The concentration gradient is not sufficient for complete removal. | Dialyze for an adequate duration (e.g., overnight) with at least three changes of a large volume of dialysis buffer (at least 100 times the sample volume). | |
| Loss of protein conjugate | Protein passing through the membrane: The MWCO of the membrane is too large. | Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your protein conjugate. |
| Non-specific binding to the membrane: The protein is adhering to the surface of the dialysis membrane. | Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein binding, such as regenerated cellulose. |
Issue 2: Need to chemically neutralize the excess reagent before purification.
In some instances, it may be desirable to "quench" the reactivity of the excess this compound before proceeding with purification.
The PTAD moiety is reactive towards electron-rich species. While specific quenching protocols for PTAD in bioconjugation are not widely published, the reactivity of the related compound, 4-phenyl-1,2,4-triazoline-3,5-dione, suggests that primary and secondary amines react with it rapidly[2]. A simple method to quench the PTAD reactivity is to add a small molecule with a primary amine, such as Tris buffer or a low concentration of glycine, after the desired protein conjugation time has elapsed. The resulting adduct can then be removed by the purification methods described above.
For applications where the terminal alkyne of the excess reagent could interfere with downstream processes, a scavenger resin can be employed.
Principle: Scavenger resins are solid supports functionalized with groups that react with and covalently bind to specific chemical moieties, in this case, the terminal alkyne. After reaction, the resin with the bound excess reagent can be removed by simple filtration.
Best Suited For: Situations where complete removal of the alkyne functionality is critical and when a slight dilution of the reaction mixture is acceptable.
| Problem | Possible Cause | Solution |
| Incomplete removal of excess reagent | Insufficient scavenger resin: Not enough reactive sites are available to bind all the excess alkyne. | Increase the equivalents of the scavenger resin. A good starting point is to use a 2-5 fold excess of scavenger reactive groups relative to the initial excess of the this compound. |
| Inefficient reaction: The reaction between the alkyne and the scavenger resin is slow or incomplete. | Increase the incubation time and/or temperature (if compatible with the stability of the protein conjugate). Ensure adequate mixing to keep the resin suspended. | |
| Loss of protein conjugate | Non-specific binding to the resin: The protein is physically or chemically interacting with the resin backbone. | Choose a resin with a biocompatible backbone (e.g., PEG-based). Pre-blocking the resin with a non-specific protein like BSA might help in some cases, but this will introduce another protein that needs to be removed. |
Quantitative Data Summary
The efficiency of each removal method can be compared based on several key parameters. The following table provides a summary to aid in selecting the most appropriate technique for your experimental needs.
| Method | Principle | Typical Removal Efficiency | Speed | Scalability | Key Advantage | Potential Disadvantage |
| Size-Exclusion Chromatography (SEC) | Size-based separation | >95% | Very Fast (minutes) | Low to Medium | Rapid and high recovery | Can lead to sample dilution with gravity-flow columns |
| Dialysis | Diffusion across a semi-permeable membrane | >99% (with sufficient buffer changes) | Slow (hours to overnight) | High (various volumes) | High efficiency and gentle on the protein | Time-consuming and leads to sample dilution |
| Ultrafiltration/ Diafiltration | Size-based separation with pressure | >99% | Moderate (30-60 minutes) | High (various volumes) | High efficiency and allows for sample concentration | Potential for membrane fouling or non-specific binding |
| Scavenger Resins | Covalent binding to a solid support | High (>95%) | Moderate (1-2 hours) | Low to Medium | High specificity for the target functional group | Potential for non-specific binding of the protein conjugate |
Detailed Experimental Protocols
Protocol 1: Removal of Excess this compound using a Spin Desalting Column (SEC)
This protocol is ideal for the rapid cleanup of small sample volumes (typically 20-100 µL).
Materials:
-
Spin desalting column with an appropriate MWCO (e.g., 7 kDa)
-
Reaction mixture containing the protein conjugate and excess this compound
-
Equilibration buffer (e.g., PBS, pH 7.2-7.4)
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Column Preparation:
-
Remove the bottom closure of the spin column and loosen the cap.
-
Place the column in a 2 mL collection tube.
-
Centrifuge at 1,500 x g for 1 minute to remove the storage solution. Discard the flow-through.
-
-
Column Equilibration:
-
Place the column in a new collection tube.
-
Add 300-500 µL of equilibration buffer to the column.
-
Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.
-
Repeat the equilibration step at least two more times.
-
-
Sample Application and Desalting:
-
Place the equilibrated column into a new, clean collection tube.
-
Slowly apply the reaction mixture to the center of the resin bed.
-
Centrifuge at 1,500 x g for 2 minutes.
-
-
Sample Recovery:
-
The purified protein conjugate is now in the collection tube. The excess this compound is retained in the column resin.
-
Protocol 2: Removal of Excess this compound using Dialysis
This protocol is suitable for larger sample volumes where time is not a critical factor.
Materials:
-
Dialysis tubing or cassette with a 1-3 kDa MWCO
-
Dialysis buffer (e.g., PBS, pH 7.2-7.4), chilled to 4°C
-
Large beaker (to hold at least 100x the sample volume)
-
Stir plate and stir bar
Procedure:
-
Prepare the Dialysis Membrane:
-
If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve rinsing or boiling). Dialysis cassettes are typically ready to use.
-
-
Load the Sample:
-
Load the reaction mixture into the dialysis tubing/cassette and seal securely, ensuring there are no leaks.
-
-
Perform Dialysis:
-
Place the sealed tubing/cassette into the beaker containing the chilled dialysis buffer.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours.
-
-
Buffer Exchange:
-
Change the dialysis buffer. For optimal removal, perform at least three buffer changes over 24 hours.
-
-
Sample Recovery:
-
After the final dialysis period, carefully remove the sample from the tubing/cassette into a clean tube.
-
References
Technical Support Center: Purification of PTAD-PEG8-Alkyne Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of PTAD-PEG8-Alkyne conjugates from unreacted reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a this compound conjugation reaction mixture?
A1: The reaction mixture typically contains the desired this compound conjugate, unreacted this compound, the unreacted biomolecule (e.g., protein or peptide), and potential side-reaction byproducts. A significant byproduct can arise from the decomposition of the PTAD reagent in aqueous solutions to form a reactive isocyanate, which can then non-specifically react with primary amines (e.g., lysine (B10760008) residues) on the biomolecule.[1]
Q2: What are the recommended methods for purifying this compound conjugates?
A2: The most common and effective purification methods are Size Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Dialysis. The choice of method depends on the specific characteristics of the conjugate and the unreacted reagents, as well as the desired scale of purification and purity level.[2][]
Q3: How can I prevent the formation of isocyanate byproducts during the conjugation reaction?
A3: To minimize the formation of reactive isocyanate byproducts from PTAD decomposition, it is recommended to include a scavenging agent in the reaction buffer. Tris (tris(hydroxymethyl)aminomethane) buffer is commonly used for this purpose, as its primary amine can react with and neutralize any formed isocyanate, preventing it from reacting with the target biomolecule.[1][4]
Q4: Is the PTAD-tyrosine linkage stable during purification?
A4: Yes, the covalent bond formed between the PTAD reagent and a tyrosine residue is notably stable under a wide range of conditions. It has been shown to be resistant to extremes of pH and temperature, making it robust enough to withstand various purification procedures without significant degradation.[4]
Q5: Can I use the same purification method for a small peptide conjugate and a large protein conjugate?
A5: While the principles of the purification methods remain the same, the specific parameters will need to be optimized based on the size and properties of the conjugate. For example, in Size Exclusion Chromatography, the column resin and its pore size must be selected to effectively separate the larger protein conjugate from smaller impurities, whereas a different column might be optimal for a smaller peptide conjugate. Similarly, for RP-HPLC, the gradient of the mobile phase will likely need to be adjusted based on the hydrophobicity of the specific conjugate.
Troubleshooting Guide
| Symptom | Possible Cause | Recommendation |
| Low yield of purified conjugate | Inefficient conjugation reaction: The initial reaction may not have proceeded to completion. | Optimize reaction conditions such as pH, temperature, and incubation time. Ensure the purity of the starting materials.[5] |
| Precipitation of the conjugate during purification: The conjugate may be aggregating or precipitating out of solution. | This can be an issue with changes in buffer composition or pH during purification.[6] Ensure the buffers used are compatible with your conjugate's solubility. Consider adding solubilizing agents if necessary. | |
| Loss of product during dialysis: The molecular weight cut-off (MWCO) of the dialysis membrane may be too large. | Select a dialysis membrane with a MWCO that is significantly smaller than the molecular weight of your conjugate to prevent its loss.[7] | |
| Presence of unreacted this compound in the final product | Inefficient purification: The chosen purification method may not be adequately separating the unreacted reagent from the conjugate. | For SEC, ensure the column has sufficient resolution to separate the conjugate from the smaller unreacted PEG reagent. For RP-HPLC, optimize the gradient to achieve better separation. For dialysis, ensure sufficient buffer exchanges and dialysis time. |
| Evidence of non-specific labeling (e.g., modification of lysines) | Formation of isocyanate byproduct: The PTAD reagent may have decomposed, leading to non-specific reactions with primary amines. | Include Tris buffer in your conjugation reaction to scavenge any formed isocyanate.[1] Ensure the PTAD reagent is of high quality and stored correctly to minimize degradation. |
| Broad or multiple peaks for the conjugate in chromatography (SEC or RP-HPLC) | Heterogeneity of the conjugate: This could be due to multiple PEGylation sites on the biomolecule or the presence of positional isomers. | This is a common challenge with PEGylation.[] High-resolution analytical techniques like mass spectrometry can help characterize the heterogeneity. For purification, high-resolution chromatography may be required to separate different species, though this can be challenging at a preparative scale.[2][8] |
| Conjugate aggregation: The conjugate may be forming aggregates, leading to broad or multiple peaks, particularly in SEC. | Analyze the sample under different buffer conditions (e.g., varying salt concentration or pH) to identify conditions that minimize aggregation. Ensure proper storage of the conjugate. |
Data Presentation: Comparison of Purification Methods
| Purification Method | Principle | Typical Yield | Purity Achieved | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume (size).[] | > 80% | > 95% | Gentle conditions, effective for removing small molecule impurities.[] | May not resolve species of similar size (e.g., multi-PEGylated vs. mono-PEGylated).[8] Limited loading capacity for preparative scale. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[] | 60 - 80% | > 98% | High resolution, can separate positional isomers.[4] | Requires organic solvents which may affect protein stability. Can be challenging to scale up. |
| Dialysis | Separation based on molecular weight cut-off (MWCO).[7] | > 90% | Variable, effective for removing small molecules | Simple, cost-effective for buffer exchange and removing small unreacted reagents. | Not effective for separating the conjugate from unreacted biomolecules of similar size. Time-consuming.[7] |
Note: Yield and purity values are representative and can vary significantly based on the specific conjugate, reaction conditions, and optimization of the purification protocol.
Experimental Protocols
Protocol 1: Purification of this compound Protein Conjugate using Size Exclusion Chromatography (SEC)
-
Column Selection: Choose a size exclusion chromatography column with a fractionation range appropriate for the size of your protein conjugate. For example, a Superdex 200 or Sephacryl S-300 column is often suitable for proteins in the 50-250 kDa range.
-
Equilibration: Equilibrate the column with at least two column volumes of a suitable buffer, such as Phosphate Buffered Saline (PBS) pH 7.4. Ensure the buffer is filtered and degassed.
-
Sample Preparation: If necessary, concentrate the reaction mixture using a centrifugal filter device. Ensure the final volume is appropriate for the column size (typically 1-2% of the column volume).
-
Injection: Carefully load the prepared sample onto the equilibrated column.
-
Elution: Elute the sample with the equilibration buffer at a flow rate recommended for the column.
-
Fraction Collection: Collect fractions and monitor the elution profile using a UV detector at 280 nm. The conjugate will typically elute first, followed by the smaller unreacted protein, and then the much smaller unreacted this compound.
-
Analysis: Analyze the collected fractions using SDS-PAGE or mass spectrometry to confirm the presence and purity of the conjugate. Pool the fractions containing the pure conjugate.
Protocol 2: Purification of this compound Peptide Conjugate using Reversed-Phase HPLC (RP-HPLC)
-
Column Selection: Select a C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Filter and degas both mobile phases.
-
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Sample Preparation: Acidify the reaction mixture with a small amount of TFA.
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Elution: Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes). The more hydrophobic conjugate will elute at a higher concentration of acetonitrile than the unreacted peptide. The unreacted this compound will also have a distinct retention time.
-
Fraction Collection: Collect fractions corresponding to the peaks of interest as detected by UV absorbance (e.g., at 220 nm and 280 nm).
-
Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the peptide conjugate. Pool the pure fractions and lyophilize to remove the solvent.[4]
Protocol 3: Removal of Unreacted this compound using Dialysis
-
Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is at least 10-20 times smaller than the molecular weight of your conjugate. For a protein conjugate, a 10 kDa MWCO membrane is often suitable.
-
Sample Preparation: Place the conjugation reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Immerse the sealed dialysis tubing/cassette in a large volume of a suitable buffer (e.g., PBS, pH 7.4) at 4°C. The volume of the dialysis buffer should be at least 100 times the volume of the sample.
-
Buffer Exchange: Stir the dialysis buffer gently. Change the buffer every 4-6 hours for a total of 3-4 buffer changes to ensure complete removal of the small molecular weight unreacted this compound and other small molecule impurities.
-
Recovery: After the final buffer exchange, carefully remove the sample from the dialysis tubing/cassette.
Note: This method will not separate the conjugate from the unreacted biomolecule.
Mandatory Visualization
Caption: Workflow for the purification of this compound conjugates.
Caption: Troubleshooting logic for this compound conjugate purification.
References
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 4. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Isocyanate Byproduct Formation in PTAD Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isocyanate byproduct formation during reactions with 4-phenyl-3H-1,2,4-triazoline-3,5-dione (PTAD) and its derivatives.
Troubleshooting Guide
Issue 1: Non-specific labeling or unexpected mass additions corresponding to a urea (B33335) linkage are observed in mass spectrometry data.
Question: My mass spectrometry results show my protein or peptide of interest has been modified, but at unexpected sites like lysine (B10760008) residues. The mass addition corresponds to the mass of the PTAD-derived phenyl isocyanate. Why is this happening?
Answer: You are likely observing the result of a side reaction involving an isocyanate byproduct. The activated (oxidized) form of PTAD can sometimes decompose to form a highly reactive phenyl isocyanate species.[1][2][3] This isocyanate will then react with primary amines, such as the side chain of lysine residues or the N-terminus of your protein or peptide, forming a stable urea linkage.[2][3] This leads to non-specific, off-target labeling.
Recommended Actions:
-
Incorporate an Isocyanate Scavenger: The most effective way to mitigate this side reaction is to add a scavenger to your reaction mixture that will preferentially react with the isocyanate byproduct.[1][2]
-
Recommended Scavenger: 2-amino-2-hydroxymethyl-propane-1,3-diol (B173377) (Tris) is a well-documented and effective scavenger.[1][2][3] Its primary amine readily reacts with and neutralizes any isocyanate formed, preventing it from reacting with your target molecule.
-
Working Concentration: Start with a concentration of 50-100 mM Tris buffer (pH 7.0-7.5) in your reaction.[2][3] The optimal concentration may need to be determined empirically, but higher concentrations of Tris have been shown to reduce the amount of urea conjugate formation.[2]
-
-
Optimize Reaction Conditions:
-
Solvent System: While Tris is the primary solution, the choice of solvent can also play a role. Some studies have noted that using acetonitrile (B52724) as a co-solvent with an aqueous buffer can result in minimal lysine modification compared to other organic solvents like DMF.[3]
-
PTAD Concentration: Use the lowest effective concentration of the PTAD reagent to achieve the desired labeling of the target residue (e.g., tyrosine). Using a large excess of PTAD may increase the absolute amount of isocyanate byproduct formed.[2]
-
-
Confirm Product Identity: Use high-resolution mass spectrometry (LC-MS/MS or MALDI-TOF) to confirm the masses of both the desired product and any side products.[2] This will allow you to verify that the unexpected mass addition corresponds to the isocyanate adduct and to assess the effectiveness of your mitigation strategy.
Issue 2: Reduced yield of the desired PTAD-conjugated product and the presence of multiple side products.
Question: My reaction is inefficient, and I am getting a mixture of products, including what appears to be a double addition on my target tyrosine residue and amine-reactive byproducts. How can I improve the selectivity and yield?
Answer: This issue is also linked to the reactivity of PTAD and its decomposition. The formation of an isocyanate byproduct consumes the PTAD reagent, reducing the amount available for the desired reaction and introducing non-specific modifications.[2] The double addition on tyrosine is a known possibility with PTAD reagents, but its prevalence can be influenced by reaction conditions.[2]
Recommended Actions:
-
Prioritize Isocyanate Scavenging: As with the first issue, the primary step is to add Tris buffer to your reaction to eliminate the isocyanate side reaction.[1][2][3] This will prevent the consumption of your PTAD reagent in this non-productive pathway and simplify the product mixture.
-
Control Stoichiometry: Carefully control the molar ratio of PTAD to your target molecule. A 1:1 molar ratio of PTAD to the target residue is a good starting point to minimize double addition products.[2] Stepwise addition of the PTAD reagent may also help to maintain a low instantaneous concentration, potentially favoring the mono-adduct.
-
Purification Strategy: Employ a high-resolution purification method, such as reversed-phase HPLC, to separate the desired mono-conjugated product from unreacted starting materials, double-conjugated species, and any remaining scavenger-adducts.[1]
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for isocyanate formation from PTAD?
A1: While the precise mechanism is not fully detailed in all literature, it is understood to be a decomposition pathway of the activated (oxidized) PTAD molecule. The triazolinedione ring is strained and, under certain conditions (which may include thermal or solution-based instability), can fragment. A plausible decomposition pathway involves the loss of nitrogen gas (N₂) and carbon monoxide (CO) to yield phenyl isocyanate.
Q2: How can I detect the presence of the isocyanate byproduct in my reaction?
A2: Direct detection of the transient isocyanate is difficult. However, its presence is inferred by detecting the stable urea products it forms with primary amines. You can use mass spectrometry (LC-MS or MALDI-TOF) to look for the characteristic mass addition of the isocyanate on amine-containing molecules in your reaction, such as lysine residues or Tris buffer.[2]
Q3: Will the addition of Tris buffer interfere with my desired PTAD reaction?
A3: Tris is added to scavenge the isocyanate byproduct and should not interfere with the primary "tyrosine-click" reaction between PTAD and the phenol (B47542) side chain of tyrosine. The desired reaction is typically very fast. The key is to use a buffer concentration that is effective at scavenging without significantly altering the optimal pH or solubility for your specific reaction.
Q4: Are there alternatives to Tris as a scavenger?
A4: Any small molecule with a primary amine that does not interfere with the primary reaction could potentially act as a scavenger. However, Tris is well-documented, readily available, and has proven effective in this application.[1][2][3]
Q5: Does the isocyanate byproduct react with other amino acid residues?
A5: The primary targets for isocyanates are nucleophilic primary amines. Therefore, the N-terminus of a protein and the epsilon-amino group of lysine side chains are the most likely sites of reaction.[3] Other nucleophilic residues could potentially react, but the reaction with primary amines is generally rapid and predominant.
Quantitative Data Summary
The following table summarizes the observed effects of adding an isocyanate scavenger on the product distribution in PTAD reactions.
| Condition | Observed Products | Outcome | Reference |
| Without Tris Scavenger | Desired PTAD-tyrosine adduct, Isocyanate-lysine urea adduct | Non-specific labeling, reduced yield of desired product. | [2][3] |
| With 100 mM Tris Scavenger | Primarily desired PTAD-tyrosine adduct, minor urea adducts | Significant reduction or elimination of non-specific labeling. | [2] |
Key Experimental Protocols
Protocol 1: General Method for Minimizing Isocyanate Byproducts in Protein Labeling with PTAD
-
Protein Preparation: Prepare a stock solution of your protein of interest in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Buffer Exchange (Optional but Recommended): If your protein is not in a Tris-based buffer, exchange it into a reaction buffer of 50-100 mM Tris-HCl at pH 7.0-7.5.
-
PTAD Reagent Preparation: Prepare a fresh stock solution of the PTAD derivative in an appropriate organic solvent (e.g., acetonitrile or DMF).
-
Reaction Setup:
-
To the protein solution in Tris buffer, add the desired molar equivalents of the PTAD reagent.
-
It is advisable to add the PTAD solution dropwise while gently vortexing to ensure rapid mixing.
-
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 1 hour). Reaction times may need to be optimized.
-
Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule with a reactive thiol or phenol group if necessary.
-
Purification: Remove excess reagents and purify the labeled protein using standard methods such as dialysis, size-exclusion chromatography, or HPLC.[1]
-
Analysis: Analyze the purified product by mass spectrometry to confirm successful labeling and the absence of isocyanate-related side products.[2]
Visual Guides
Caption: Chemical pathways in PTAD reactions.
Caption: Workflow for troubleshooting isocyanate formation.
References
impact of solvent choice on PTAD-PEG8-alkyne reaction kinetics
Welcome to the technical support center for the 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) reaction with alkyne-functionalized polyethylene (B3416737) glycol (PEG8-alkyne). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing this ene-type "click" reaction. The choice of solvent is a critical parameter influencing reaction kinetics and overall success.
Frequently Asked Questions (FAQs)
Q1: What type of reaction occurs between PTAD and an alkyne?
A1: The reaction between PTAD and a terminal alkyne is classified as an ene-type reaction. PTAD is a highly reactive enophile due to the electron-deficient N=N double bond.[1][2] This high reactivity allows for rapid and efficient conjugation under mild conditions, often referred to as a "click" reaction.
Q2: How does solvent polarity generally affect the reaction rate?
A2: The rate of the PTAD-alkyne reaction can be significantly influenced by solvent polarity. Reactions with a polar transition state are generally accelerated in more polar solvents.[3][4] Polar solvents can stabilize charged intermediates or transition states through dipole-dipole interactions or hydrogen bonding, which can lower the activation energy of the reaction.[4][5] However, the specific effect can be complex and may not correlate directly with a single solvent parameter like dielectric constant.[6][7][8]
Q3: Can I use protic solvents like methanol (B129727) or water?
A3: While polar aprotic solvents are often preferred, reactions involving PTAD have been successfully performed in mixed aqueous systems, such as phosphate (B84403) buffer/acetonitrile mixtures.[9][10] Protic solvents can stabilize ions through hydrogen bonding.[4] However, care must be taken as PTAD can react with alcohols and amines, which could lead to unwanted side products.[1] The choice depends on the stability of your specific reagents and the desired reaction outcome.
Q4: How can I monitor the progress of the reaction?
A4: A highly effective method for monitoring the reaction is UV-Visible (UV-Vis) spectroscopy.[11][12][13] PTAD has a characteristic magenta or red color and a strong absorbance in the visible region. As the reaction proceeds, the PTAD is consumed, and its color fades. By monitoring the decrease in absorbance at the specific wavelength for PTAD, you can determine the reaction kinetics.[12][13]
Troubleshooting Guide
This section addresses common issues encountered during the PTAD-PEG8-alkyne conjugation.
Problem 1: Slow or Incomplete Reaction
If your reaction is proceeding slower than expected or fails to reach completion, consider the following factors related to your solvent choice.
| Potential Cause | Recommended Solution |
| Insufficient Solvent Polarity | The ene reaction may proceed through a polar transition state that is stabilized by polar solvents. If you are using a nonpolar solvent (e.g., hexane, toluene), the reaction rate may be slow.[3] |
| Action: Switch to a more polar, aprotic solvent such as Dichloromethane (DCM), Acetonitrile (MeCN), or Dimethylformamide (DMF).[9] | |
| Solvent-Reagent Interaction | Protic solvents (e.g., methanol, water) or those with nucleophilic impurities (e.g., amines) can react directly with PTAD, consuming it in non-productive pathways.[1] |
| Action: Use high-purity, anhydrous, aprotic solvents. If an aqueous buffer is required, consider mixed systems like MeCN/phosphate buffer to balance polarity and minimize side reactions.[10] | |
| Poor Reagent Solubility | If the PEG8-alkyne or PTAD is not fully dissolved, the reaction will be diffusion-limited and appear slow. |
| Action: Choose a solvent that fully dissolves both reactants at the reaction temperature. A solvent mixture may be necessary to achieve optimal solubility for both the polar PEG chain and the more organic PTAD moiety. |
Problem 2: Appearance of Unwanted Side Products
The formation of side products can complicate purification and reduce the yield of the desired conjugate.
| Potential Cause | Recommended Solution |
| Reaction with Solvent | PTAD is highly reactive and can undergo side reactions. In the presence of tertiary amines (sometimes used as bases or found as impurities), PTAD can form bicyclic adducts.[1] Protic solvents like alcohols can also react to form alkoxycarbonyl derivatives.[1] |
| Action: Ensure the use of high-purity aprotic solvents. Avoid basic additives unless they are essential for the reaction, and if so, choose a non-nucleophilic base. | |
| PTAD Decomposition | In some cases, PTAD can decompose, leading to the formation of a promiscuous isocyanate byproduct that can react with various nucleophiles.[10] |
| Action: Use freshly prepared or purified PTAD. Store it properly at 2-8°C and protected from light.[14] Perform the reaction at the lowest effective temperature to minimize thermal decomposition. |
Data & Protocols
Table 1: Solvent Properties and Their Potential Impact on Reaction Rate
The selection of a solvent can dramatically alter reaction kinetics. While experimental verification is crucial, this table provides a general guide based on established principles of physical organic chemistry. Generally, reactions with polar transition states are accelerated in polar solvents.
| Solvent | Dielectric Constant (ε) at 20°C | Type | Expected Impact on Rate |
| n-Hexane | 1.9 | Nonpolar | Slow |
| Toluene | 2.4 | Nonpolar | Slow |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Fast |
| Acetone | 21 | Polar Aprotic | Very Fast |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Very Fast |
| Dimethylformamide (DMF) | 38.3 | Polar Aprotic | Very Fast |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | Very Fast |
| Methanol | 33 | Polar Protic | Moderate to Fast (Risk of side reactions) |
Experimental Protocol: Kinetic Monitoring via UV-Vis Spectroscopy
This protocol outlines a general method for determining the reaction kinetics by monitoring the disappearance of PTAD.
Materials:
-
PTAD solution of known concentration in the chosen reaction solvent.
-
PEG8-alkyne solution of known concentration in the same solvent.
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvette (1 cm path length).
Procedure:
-
Instrument Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for PTAD in the chosen solvent (typically between 540-550 nm).
-
Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25°C).
-
-
Blank Measurement:
-
Fill the cuvette with the pure reaction solvent.
-
Place the cuvette in the holder and record the baseline (zero absorbance).
-
-
Reaction Initiation:
-
In a separate vial, mix the required volumes of the PTAD and PEG8-alkyne stock solutions to achieve the desired final concentrations. A typical approach is to use a stoichiometric excess of the alkyne.
-
Immediately after mixing, transfer the solution to the quartz cuvette and place it in the spectrophotometer.
-
-
Data Acquisition:
-
Start the kinetic measurement immediately. Record the absorbance at the determined λ_max at regular time intervals (e.g., every 15-30 seconds) for a duration sufficient for the reaction to approach completion (e.g., 3-5 half-lives).
-
-
Data Analysis:
-
Plot Absorbance vs. Time to visualize the reaction progress.
-
Convert absorbance to PTAD concentration using the Beer-Lambert law (A = εbc), if the molar extinction coefficient (ε) is known.
-
Determine the reaction order and calculate the rate constant (k) by fitting the concentration vs. time data to the appropriate integrated rate law.
-
Visual Guides
Troubleshooting Workflow
This diagram provides a logical flow for troubleshooting common issues with the this compound reaction.
Caption: A step-by-step guide for troubleshooting poor reaction performance.
Experimental Workflow for Kinetic Analysis
This diagram outlines the sequential steps for performing a kinetic analysis of the reaction using UV-Vis spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ene reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Tyrosine-Selective Functionalization for Bio-Orthogonal Cross-Linking of Engineered Protein Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring of antibody-drug conjugation reactions with UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. 4-Phenyl-1,2,4-triazoline-3,5-dione 97 4233-33-4 [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Battle for Stability: PTAD-PEG8-alkyne vs. Maleimide Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. The linker, a seemingly simple bridge between the antibody and the cytotoxic payload, plays a pivotal role in ensuring that the potent cargo is delivered specifically to the tumor, minimizing off-target toxicity. This guide provides an in-depth comparison of two prominent linker technologies: the next-generation PTAD-PEG8-alkyne and the conventional maleimide-based linkers, with a focus on their impact on ADC stability.
The ideal ADC linker must strike a delicate balance: it needs to be exceptionally stable in systemic circulation to prevent premature payload release, yet allow for efficient cleavage and drug liberation within the target cancer cell.[1] Instability in the bloodstream can lead to the release of the highly toxic payload into healthy tissues, causing severe side effects and diminishing the therapeutic window.[2] This comparison will delve into the chemical mechanisms, present available experimental data, and provide detailed protocols to aid in the rational selection of a linker for your ADC development.
The Achilles' Heel of Maleimide (B117702) Linkers: The Retro-Michael Reaction
Maleimide-based linkers have been a workhorse in the ADC field, primarily due to their efficient and specific reaction with thiol groups on cysteine residues of the antibody.[] However, the resulting thioether bond, housed within a succinimide (B58015) ring, is susceptible to a stability-compromising retro-Michael reaction.[4] This chemical process leads to the deconjugation of the drug-linker from the antibody.[5]
Once cleaved, the maleimide-containing payload can react with other thiol-containing molecules in the circulation, most notably albumin, the most abundant protein in plasma.[6][7] This transfer of the payload to albumin results in off-target toxicity and a reduction in the amount of active ADC reaching the tumor.[6] Studies have shown that this payload transfer can be substantial, with one report indicating an approximate 75% payload transfer loss from a maleimide-linked ADC.[]
Several strategies have been developed to enhance the stability of maleimide linkers, with the most common being the hydrolysis of the succinimide ring.[4] This ring-opening creates a more stable structure that is resistant to the retro-Michael reaction. However, the rate of this hydrolysis can be slow and may not completely prevent payload loss in vivo.[4]
This compound: A New Paradigm in ADC Stability
The 4-phenyl-3,5-dioxo-1,2,4-triazolidine (PTAD) linker technology offers a fundamentally different approach to ADC construction and stability. PTAD linkers react specifically with the hydroxyl group of tyrosine residues on the antibody, forming a stable carbon-oxygen bond.[8] This "tyrosine-click" chemistry is highly selective and occurs under mild conditions.[8]
The resulting linkage is inherently more robust and not susceptible to the retro-Michael reaction that plagues maleimide-based ADCs.[8] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as the PEG8 in this compound, further enhances the hydrophilicity and pharmacokinetic properties of the resulting ADC.[9] The alkyne functional group provides a versatile handle for the subsequent attachment of the cytotoxic payload via click chemistry.
Quantitative Comparison of Linker Stability
While direct head-to-head studies comparing this compound and maleimide linkers under identical conditions are limited in publicly available literature, the existing data strongly supports the superior stability of the PTAD linkage.
| Linker Type | Conjugation Site | Stability Issue | Quantitative Data (Example) | Source |
| Maleimide | Cysteine | Retro-Michael reaction leading to payload deconjugation and transfer to albumin. | ~75% payload transfer loss observed in a research setting. | [] |
| Maleimide | Cysteine | Discrepancy between free payload and DAR loss in plasma, with the majority of deconjugated payload binding to albumin. | At 144 hours in plasma, the mass of albumin increased by an amount exactly matching the linker-payload mass. | [6][7] |
| PTAD | Tyrosine | No inherent instability mechanism like the retro-Michael reaction. | Described as "significantly more robust than maleimide-type linkages" with stability at extremes of pH, temperature, and in human blood plasma. | [8] |
Experimental Protocols
To aid researchers in evaluating linker stability, detailed protocols for conjugation and in vitro plasma stability assessment are provided below. These protocols are designed for a comparative study of this compound and maleimide linkers.
Protocol 1: Antibody Conjugation with Maleimide Linker
Objective: To conjugate a thiol-containing payload to an antibody via a maleimide linker.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-functionalized linker-payload
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting column
-
Reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0)
Procedure:
-
Antibody Reduction: Reduce the interchain disulfide bonds of the antibody by incubation with a controlled excess of TCEP or DTT. This exposes the cysteine thiol groups for conjugation.
-
Buffer Exchange: Remove the reducing agent by passing the reduced antibody through a desalting column equilibrated with reaction buffer.
-
Conjugation: Immediately react the reduced antibody with the maleimide-functionalized linker-payload at a specific molar ratio. The reaction is typically carried out at 4°C for 1-2 hours.
-
Quenching: Stop the reaction by adding an excess of a quenching reagent like N-acetylcysteine to react with any unreacted maleimide groups.
-
Purification: Purify the resulting ADC from unconjugated payload and other reaction components using a suitable chromatography method (e.g., size-exclusion chromatography).
Protocol 2: Antibody Conjugation with this compound Linker
Objective: To conjugate a payload to an antibody via a this compound linker and subsequent click chemistry.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound reagent
-
Azide-functionalized payload
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate) or a copper-free click chemistry reagent (e.g., DBCO-payload)
-
Ligand (e.g., TBTA) for copper-catalyzed click chemistry
-
Desalting column/purification system
Procedure:
-
PTAD Labeling: React the antibody with the this compound reagent. This reaction targets accessible tyrosine residues and is typically performed at room temperature for 1-2 hours.
-
Removal of Excess Linker: Purify the alkyne-modified antibody from the excess PTAD-linker using a desalting column.
-
Click Chemistry Conjugation:
-
Copper-Catalyzed: React the alkyne-modified antibody with the azide-functionalized payload in the presence of a copper(I) catalyst and a ligand.
-
Copper-Free: React the alkyne-modified antibody with a strained alkyne-containing payload (e.g., DBCO-payload).
-
-
Purification: Purify the final ADC to remove unreacted payload and catalyst components.
Protocol 3: In Vitro Plasma Stability Assay
Objective: To compare the stability of ADCs prepared with this compound and maleimide linkers in plasma.
Materials:
-
Purified ADCs (PTAD-linked and maleimide-linked)
-
Human plasma (or plasma from other species of interest)
-
PBS (Phosphate Buffered Saline)
-
Incubator at 37°C
-
Analytical method for quantifying intact ADC (e.g., ELISA, LC-MS)
Procedure:
-
Incubation: Incubate the ADCs at a final concentration of 100 µg/mL in plasma and in PBS (as a control) at 37°C.[1]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).[1]
-
Sample Processing: Immediately freeze the collected samples at -80°C to halt any degradation.
-
Analysis: Analyze the samples to determine the percentage of intact ADC remaining at each time point. This can be done by:
-
ELISA: Using an antibody pair that recognizes the antibody and the payload to quantify the amount of intact ADC.
-
LC-MS: Analyzing the intact mass of the ADC to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload loss.
-
Visualizing the Chemistry and Workflow
To better understand the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Instability of maleimide linkers via retro-Michael reaction.
Caption: Stable ADC formation using this compound linker.
Caption: Workflow for comparing ADC linker stability.
Conclusion: A Clearer Path to Stable ADCs
The choice of linker technology is a critical decision in the development of safe and effective antibody-drug conjugates. While maleimide linkers have been widely used, their inherent instability due to the retro-Michael reaction poses a significant challenge, leading to premature payload release and potential off-target toxicity.
The emergence of this compound and other tyrosine-targeting linkers represents a significant advancement in the field. The formation of a highly stable bond with tyrosine residues overcomes the primary liability of maleimide chemistry. The available evidence strongly suggests that PTAD-based linkers offer a more robust and reliable platform for the construction of next-generation ADCs with improved stability and a wider therapeutic window. As the field continues to evolve, the rational selection of linker chemistry based on a thorough understanding of its stability profile will be paramount in the development of truly targeted and transformative cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. dls.com [dls.com]
- 4. benchchem.com [benchchem.com]
- 5. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PTAD Linker - ADC Linkers | AxisPharm [axispharm.com]
- 9. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Tyrosine-Selective Bioconjugation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the site-selective modification of proteins is a cornerstone of innovation. While lysine (B10760008) and cysteine have long been the workhorses of bioconjugation, their high abundance or specific reactivity can present challenges. Tyrosine, with its unique phenolic side chain and lower surface accessibility, has emerged as a powerful alternative for creating homogenous and stable bioconjugates. This guide provides an objective comparison of prominent tyrosine-selective bioconjugation methods, supported by experimental data and detailed protocols to aid in the selection of the optimal strategy for your research needs.
This guide delves into a comparative analysis of five key tyrosine-selective bioconjugation methods: the Mannich-type reaction, diazonium salt coupling, tyrosine-click chemistry, enzyme-mediated conjugation, and photoredox catalysis. Each method's performance is evaluated based on critical parameters such as efficiency, selectivity, reaction conditions, and the stability of the resulting conjugate.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for each tyrosine-selective bioconjugation method based on published data. It is important to note that direct comparisons can be challenging as reaction efficiencies are often protein- and reagent-specific.
| Method | Typical Reagents | pH | Temperature (°C) | Reaction Time | Typical Conversion/Yield | Key Advantages | Potential Drawbacks |
| Mannich-Type Reaction | Aldehyde (e.g., formaldehyde), Aniline (B41778) | 6.5 | 25-37 | 18-24 h | Moderate (e.g., 66% labeling)[1] | C-C bond formation, three-component versatility. | Slow reaction times, potential for side reactions with tryptophan and cysteine.[2][3] |
| Diazonium Salt Coupling | Aryl diazonium salts | 4.5-9.0 | 4 | 15 min - 56 h | >90% (pH 9, <2 h)[4]; 78% (pH 4.5, 56 h)[4] | Fast reactions at optimal pH, high yields. | Potential cross-reactivity with histidine at higher pH, instability of diazonium salts.[2][4] |
| Tyrosine-Click Chemistry | 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) derivatives | 7.0-8.0 | Room Temp | < 30 min | ~60-96%[5][6] | Very fast and highly selective, stable linkage.[5][6] | PTAD can decompose to reactive isocyanates, leading to lysine side reactions (can be suppressed).[5] |
| Enzyme-Mediated | Tyrosinase, Mushroom Tyrosinase (mTyr) | 6.5-7.0 | 4 - Room Temp | 30 min - 2 h | Quantitative[2][6] | High selectivity and efficiency under mild conditions, uses natural enzymes. | Enzyme accessibility to the tyrosine site can be a limitation. |
| Photoredox Catalysis | Photocatalyst (e.g., lumiflavin), light source | Neutral | Room Temp | < 1 h | ~95%[7][8] | High site-selectivity, mild conditions, temporal control with light. | Requires a light source, potential for photosensitivity issues with some proteins. |
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental steps is crucial for understanding and implementing these methods. The following diagrams, generated using Graphviz, illustrate the core logic of each bioconjugation strategy.
Mannich-Type Reaction
Diazonium Salt Coupling
Tyrosine-Click Chemistry
Enzyme-Mediated Conjugation
Photoredox Catalysis
Experimental Protocols
This section provides detailed methodologies for the key tyrosine-selective bioconjugation reactions.
Mannich-Type Reaction Protocol
This protocol is a general guideline for the three-component Mannich-type reaction on a protein.[9][10]
Materials:
-
Protein containing surface-accessible tyrosine residues (e.g., α-chymotrypsinogen A)
-
Aniline derivative (e.g., 4-ethynylaniline)
-
Formaldehyde (B43269) (37 wt. % in H₂O)
-
Phosphate (B84403) buffer (0.1 M, pH 6.5)
-
Gel filtration column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Protein Solution Preparation: Prepare a stock solution of the protein in 0.1 M phosphate buffer (pH 6.5) to a final concentration of 20 µM.
-
Reagent Preparation: Prepare stock solutions of the aniline derivative (e.g., 25 mM) and formaldehyde (e.g., 25 mM) in 0.1 M phosphate buffer (pH 6.5).
-
Reaction Setup: In a microcentrifuge tube, combine the protein solution, aniline derivative solution, and formaldehyde solution. The final concentrations of the aniline and formaldehyde should be in large excess (e.g., 25 mM each) relative to the protein.
-
Incubation: Incubate the reaction mixture for 18 hours at room temperature. For some substrates, incubation at 37 °C may improve efficiency.
-
Purification: Remove the excess small molecule reagents by passing the reaction mixture through a desalting gel filtration column equilibrated with a suitable buffer (e.g., PBS).
-
Analysis: Analyze the purified protein conjugate using methods such as ESI-MS to confirm the mass of the modified protein and SDS-PAGE to visualize the product.
Diazonium Salt Coupling Protocol
This protocol describes a general procedure for the bioconjugation of proteins using aryl diazonium salts.[11]
Materials:
-
Protein or peptide containing tyrosine residues (e.g., Human Serum Albumin)
-
Aryl diazonium salt (can be generated in situ from the corresponding aniline)
-
Borate (B1201080) buffer (0.1 M, pH 8.8)
-
Sodium hydroxide (B78521) (4 M)
-
Reaction tubes
Procedure:
-
Protein Solution Preparation: Dissolve the protein (e.g., 100 µg) in 0.1 M borate buffer (pH 8.8).
-
Diazonium Salt Addition: Add the aryl diazonium salt solution to the protein solution. If generating in situ, the aniline precursor is first dissolved in acidic solution and treated with sodium nitrite (B80452) at 0-4 °C.
-
pH Adjustment: Adjust the pH of the reaction mixture to 9 with the addition of 4 M NaOH.
-
Incubation: Shake the reaction mixture at 4 °C for 30 minutes. Reaction times may be extended for less reactive substrates or at lower pH for improved selectivity.
-
Purification: Purify the resulting conjugate using a suitable method such as HPLC or gel filtration to remove unreacted reagents.
-
Analysis: Characterize the purified conjugate by mass spectrometry and other analytical techniques to confirm modification and purity.
Tyrosine-Click (PTAD) Reaction Protocol
This protocol outlines the general steps for labeling proteins with PTAD-derived reagents.[5]
Materials:
-
Protein with accessible tyrosine residues
-
PTAD derivative functionalized with a desired moiety (e.g., alkyne, azide)
-
Phosphate buffer (e.g., 100 mM, pH 7.0) or Tris buffer
-
Acetonitrile (B52724) (optional, as a co-solvent)
-
Quenching reagent (e.g., 2-amino-2-hydroxymethyl-propane-1,3-diol, Tris)
-
Purification system (e.g., HPLC, gel filtration)
Procedure:
-
Protein Solution Preparation: Prepare a solution of the protein in the chosen reaction buffer.
-
PTAD Reagent Preparation: Dissolve the PTAD derivative in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a stock solution.
-
Reaction Initiation: Add the PTAD stock solution to the protein solution. A typical molar excess of PTAD to tyrosine residues is 3-5 fold. The reaction is typically rapid and proceeds at room temperature.
-
Reaction Monitoring and Quenching: Monitor the reaction progress by LC-MS. The reaction is often complete within 15-30 minutes. To avoid potential side reactions from PTAD decomposition, a scavenger such as Tris buffer can be used as the reaction buffer or added after the desired reaction time.[5]
-
Purification: Purify the protein conjugate using a suitable chromatographic method to remove excess reagents and byproducts.
-
Analysis: Confirm the identity and purity of the conjugate by mass spectrometry and SDS-PAGE.
Enzyme-Mediated (Tyrosinase) Conjugation Protocol
This protocol provides a general method for the tyrosinase-mediated modification of proteins.[6][12]
Materials:
-
Protein with an accessible tyrosine residue (native or engineered tag)
-
Mushroom tyrosinase (mTyr)
-
Nucleophilic coupling partner (e.g., a cysteine-containing peptide or a small molecule with a nucleophilic handle)
-
Phosphate buffer (e.g., 50 mM, pH 6.5)
-
Reaction tubes
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the tyrosine-containing protein, the nucleophilic coupling partner, and mushroom tyrosinase in phosphate buffer (pH 6.5). The final protein concentration is typically in the micromolar range, with a slight excess of the nucleophile.
-
Enzymatic Reaction: Incubate the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.
-
Reaction Termination (optional): The reaction can be stopped by adding a tyrosinase inhibitor or by proceeding directly to purification.
-
Purification: Purify the conjugate from the enzyme and unreacted starting materials using affinity chromatography (if the protein is tagged), size-exclusion chromatography, or HPLC.
-
Analysis: Verify the successful conjugation and purity of the product using ESI-MS and SDS-PAGE.
Photoredox-Catalyzed Tyrosine Bioconjugation Protocol
This protocol is a general guide for photoredox-catalyzed tyrosine modification.[7][13]
Materials:
-
Protein with a surface-exposed tyrosine residue
-
Photocatalyst (e.g., lumiflavin)
-
Coupling partner (e.g., phenoxazine (B87303) dialdehyde)
-
Potassium phosphate buffer (KPi), pH 7.4
-
Visible light source (e.g., blue LED)
-
Reaction vessel (e.g., transparent microcentrifuge tube or cuvette)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of the protein, the coupling partner, and the photocatalyst in KPi buffer. The reaction should be set up in a location with controlled light exposure.
-
Initiation of Reaction: Irradiate the reaction mixture with a visible light source (e.g., blue LED) at room temperature. The reaction time will depend on the specific substrates and catalyst but is often complete within an hour.
-
Reaction Monitoring: Follow the progress of the reaction by taking aliquots at different time points and analyzing them by LC-MS.
-
Purification: Once the reaction is complete, purify the modified protein from the photocatalyst and excess reagents using standard protein purification techniques such as gel filtration or affinity chromatography.
-
Analysis: Characterize the final product using mass spectrometry to confirm the desired modification and SDS-PAGE to assess purity.
Concluding Remarks
The selection of an appropriate tyrosine-selective bioconjugation method is a critical decision that depends on the specific protein, the nature of the molecule to be conjugated, and the desired attributes of the final product. For applications requiring rapid and highly efficient conjugation with a stable linkage, tyrosine-click chemistry stands out. When mild conditions and high selectivity are paramount, enzyme-mediated methods offer an excellent choice, provided the tyrosine residue is accessible to the enzyme. Photoredox catalysis provides a unique level of control through light activation, enabling high site-selectivity. Diazonium salt coupling offers a fast and high-yielding approach, with the caveat of potential side reactions that can be managed by careful pH control. The Mannich-type reaction , while slower, provides a valuable tool for introducing two different functionalities in a single step through a C-C bond.
By carefully considering the quantitative data, reaction mechanisms, and experimental protocols presented in this guide, researchers can make informed decisions to advance their work in developing novel protein therapeutics, diagnostics, and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine bioconjugation – an emergent alternative - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01912G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Introduction of Reactive Thiol Handles into Tyrosine-Tagged Proteins through Enzymatic Oxidative Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical techniques for characterizing PTAD-PEG8-alkyne conjugates
An essential aspect of developing novel therapeutics and biochemical tools, such as antibody-drug conjugates (ADCs), involves the use of bifunctional linkers. The PTAD-PEG8-alkyne conjugate is one such linker, combining the tyrosine-reactive 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) group, a hydrophilic octaethylene glycol (PEG8) spacer, and a terminal alkyne for click chemistry.[1][2][3] Rigorous analytical characterization is crucial to confirm its identity, purity, and stability, ensuring its performance in subsequent conjugation reactions.[4][5]
This guide provides a comparative overview of the primary analytical techniques used to characterize this compound conjugates. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in method selection and implementation.
Comparison of Key Analytical Techniques
A multi-faceted approach is required for the comprehensive characterization of this compound. The most common and powerful techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method provides unique and complementary information regarding the conjugate's structure, molecular weight, purity, and the integrity of its functional groups.
A typical characterization workflow involves using HPLC to assess purity and isolate the compound, followed by MS and NMR for structural confirmation and identification, and FTIR to verify the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for unambiguous structure elucidation. ¹H NMR confirms the presence and connectivity of protons in the molecule, while ¹³C NMR provides information about the carbon skeleton. For a this compound conjugate, NMR can verify the integrity of the PTAD ring, the repeating units of the PEG chain, and the terminal alkyne.[6][7]
Data Presentation: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| PTAD Aromatic (ortho to N) | 7.40 - 7.50 | d | Protons on the phenyl ring attached to the triazoledione.[8] |
| PTAD Aromatic (ortho to O-PEG) | 7.05 - 7.15 | d | Protons on the phenyl ring attached to the triazoledione.[8] |
| PEG Backbone (-O-CH₂-CH₂-O-) | 3.55 - 3.75 | m | Characteristic broad singlet or multiplet for PEG repeating units.[6][9] |
| PEG-Alkyne (-O-CH₂-C≡CH) | 4.20 | d | Methylene protons adjacent to the alkyne group. |
| Alkyne (-C≡C-H) | 2.45 | t | Terminal alkyne proton. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum at room temperature.
-
Set the number of scans to 16 or 32 to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Integrate the peaks to determine the relative ratios of the protons.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the conjugate, providing strong evidence of its identity. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the elemental composition with high accuracy.[10]
Data Presentation: Expected Mass Spectrometry Data
-
Molecular Formula: C₂₇H₃₉N₃O₁₁
-
Average Molecular Weight: 581.62 g/mol
-
Monoisotopic Mass: 581.2639 Da
| Ion | Expected m/z (Monoisotopic) | Technique |
| [M+H]⁺ | 582.2712 | ESI-HRMS |
| [M+Na]⁺ | 604.2531 | ESI-HRMS |
| [M+K]⁺ | 620.2271 | ESI-HRMS |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the conjugate in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Dilute to a final concentration of 10-50 µg/mL with the initial mobile phase.
-
LC Separation (Optional but Recommended):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS Detection:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.
-
Scan Range: Set a mass range appropriate for the expected ions (e.g., m/z 100-1000).
-
-
Data Analysis: Deconvolute the resulting spectrum if necessary and compare the measured monoisotopic mass of the primary ions ([M+H]⁺, [M+Na]⁺) with the theoretical values. The mass error should ideally be less than 5 ppm.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the this compound conjugate. Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. By using a UV detector set to a wavelength where the PTAD chromophore absorbs, the purity can be accurately quantified as a percentage of the total peak area.[11][12]
Data Presentation: Typical HPLC Performance
| Parameter | Typical Value | Conditions |
| Retention Time (t_R) | 8-12 min | Based on a standard 15-20 min gradient. |
| Purity | >95% | Measured by peak area percentage at 260 nm. |
| Resolution (R_s) | >2.0 | From nearest impurity peak. |
Experimental Protocol: RP-HPLC Purity Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the conjugate in acetonitrile or a 50:50 mixture of acetonitrile and water.
-
Instrumentation: An HPLC or UPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 10% to 90% B over 15 minutes, followed by a hold and re-equilibration.
-
Column Temperature: 25-40 °C.
-
Detection: Monitor absorbance at 260 nm.
-
-
Data Analysis: Integrate the chromatogram. Calculate purity by dividing the area of the main product peak by the total area of all peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups within the molecule. It is particularly useful for verifying the existence of the terminal alkyne and the carbonyl groups of the PTAD moiety.[13][14]
Data Presentation: Characteristic FTIR Absorption Bands
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C-H | ~3300 | Strong, Sharp |
| Alkyne | C≡C | 2100 - 2260 | Weak to Medium |
| PTAD Carbonyl | C=O | 1700 - 1750 | Strong |
| Aromatic Ring | C=C | 1450 - 1600 | Medium |
| PEG Ether | C-O-C | 1050 - 1150 | Strong |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Neat Sample (ATR): Place a small amount of the solid or liquid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
KBr Pellet (for solids): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample in the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment (or pure KBr pellet).
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed for the presence of the characteristic absorption bands listed above.[15]
References
- 1. PTAD Linker - ADC Linkers | AxisPharm [axispharm.com]
- 2. PTAD Linker | BroadPharm [broadpharm.com]
- 3. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]
- 4. adcreview.com [adcreview.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-NMR spectra of (a) PEG-PDPA-N3, (b) TPP(Zn2+)-yne, (c)PEG-PDPA-TPP, 13C-NMR spectra of (d) PEG-PDPA-N3 and (e) PEG-PDPA-TPP [journal.ecust.edu.cn]
- 10. enovatia.com [enovatia.com]
- 11. High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-Injection HPLC Method for Rapid Analysis of a Combination Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
Stability Showdown: A Comparative Guide to PTAD-Tyrosine and Alternative Bioconjugation Linkages in Plasma
For researchers, scientists, and drug development professionals, the stability of a bioconjugate in plasma is a critical determinant of its therapeutic efficacy and safety. This guide provides an objective comparison of the plasma stability of the 4-phenyl-3,5-dione (PTAD)-tyrosine linkage with alternative tyrosine and cysteine bioconjugation methods, supported by experimental data and detailed protocols.
The covalent attachment of molecules to proteins, a process known as bioconjugation, is a cornerstone of modern medicine and research, enabling the development of targeted therapies like antibody-drug conjugates (ADCs). The linkage that tethers the payload to the protein must be sufficiently stable to withstand the harsh environment of the bloodstream to ensure the therapeutic reaches its target intact. Tyrosine, with its unique phenolic side chain, has emerged as a promising target for site-specific bioconjugation, offering an alternative to the more traditional lysine (B10760008) and cysteine chemistries.
The PTAD-Tyrosine Linkage: A Robust Connection
The reaction between a tyrosine residue and a 4-phenyl-3,5-dione (PTAD) reagent forms a stable carbon-nitrogen bond. Studies have highlighted the robustness of this linkage, noting its ability to endure a week-long incubation in human blood plasma[1]. While specific quantitative data on its plasma half-life is not extensively published, its stability is consistently reported as superior to that of maleimide-based linkages[2].
Alternative Bioconjugation Strategies: A Comparative Look
Several other methods for tyrosine and cysteine bioconjugation have been developed, each with its own stability profile in plasma.
-
Enzymatic Tyrosine-Cysteine Linkage: A tyrosinase-catalyzed reaction can form a covalent bond between a tyrosine and a cysteine residue. This linkage has demonstrated exceptional stability, with the conjugate remaining intact after seven days of incubation in human blood serum at 37°C[3][4][5].
-
Diazonium Salt-based Tyrosine Modification: Aryl diazonium salts react with tyrosine residues to form an azo bond. While this method is effective for bioconjugation, the stability of the resulting linkage in plasma has not been as extensively quantified in publicly available literature[6][7][8].
-
Maleimide-Thiol Linkage: A widely used method for cysteine conjugation involves the reaction of a maleimide (B117702) with a thiol group. However, the resulting thiosuccinimide linkage is known to be susceptible to degradation in plasma through a retro-Michael reaction, leading to premature release of the payload. In a direct comparison, a maleimide-linked conjugate was no longer detectable after seven days in human serum, while the tyrosinase-catalyzed tyrosine-cysteine conjugate remained stable[3][4][5].
Quantitative Data Summary
The following table summarizes the available quantitative data on the stability of various bioconjugation linkages in human plasma or serum.
| Linkage Type | Bioconjugate | Matrix | Incubation Time | Incubation Temperature | % Intact Conjugate Remaining | Reference |
| Tyrosinase-catalyzed Tyrosine-Cysteine | sfGFP-biotin | Human Serum | 7 days | 37°C | Recovered throughout the experiment | [3][4][5] |
| Maleimide-Thiol | sfGFP-biotin | Human Serum | 7 days | 37°C | No longer detectable | [3][4][5] |
| PTAD-Tyrosine | Small molecule models | Human Blood Plasma | 7 days | Not Specified | Endured incubation | [1] |
Experimental Protocols
A standardized protocol for assessing the in vitro plasma stability of bioconjugates is crucial for obtaining comparable and reliable data.
General In Vitro Plasma Stability Assay Protocol
-
Incubation:
-
The bioconjugate is incubated in pooled human plasma at a final concentration of 1 µM.
-
The incubation is carried out at 37°C in a controlled environment.
-
Aliquots are taken at various time points (e.g., 0, 1, 4, 24, 48, 96, and 168 hours).
-
-
Sample Preparation:
-
To stop enzymatic degradation, proteins in the plasma aliquots are precipitated. This is typically achieved by adding a cold organic solvent such as acetonitrile (B52724) or methanol, often containing an internal standard for LC-MS analysis[9][10][11][12].
-
Alternatively, for antibody-based bioconjugates, immunocapture techniques using magnetic beads coated with an anti-human Fc antibody can be employed to specifically isolate the conjugate from the plasma matrix[13][14].
-
The samples are then centrifuged to pellet the precipitated proteins or to separate the beads.
-
-
LC-MS Analysis:
-
The supernatant (after protein precipitation) or the eluate (from immunocapture) is analyzed by liquid chromatography-mass spectrometry (LC-MS)[15][16][17].
-
Reversed-phase chromatography is commonly used to separate the intact bioconjugate from its degradation products and other plasma components.
-
Mass spectrometry is used to detect and quantify the amount of the remaining intact bioconjugate at each time point.
-
The percentage of the intact bioconjugate remaining is calculated relative to the amount present at the 0-hour time point. The data can then be used to determine the half-life (t½) of the conjugate in plasma.
-
Visualizing the Process
To better understand the experimental workflow and the chemical nature of the linkages, the following diagrams are provided.
Caption: A generalized workflow for determining the plasma stability of bioconjugates.
Caption: A representation of the chemical linkages discussed in this guide.
References
- 1. Tyrosine bioconjugation – an emergent alternative - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01912G [pubs.rsc.org]
- 2. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Bioconjugation through Enzyme-Catalyzed Tyrosine–Cysteine Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 16. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: The Advantages of PTAD Chemistry Over Traditional Lysine-Based Conjugation
In the realm of bioconjugation, the precise and stable attachment of molecules to proteins is paramount for the development of advanced therapeutics like antibody-drug conjugates (ADCs), imaging agents, and other protein-based tools. For years, lysine-based conjugation, primarily through N-hydroxysuccinimide (NHS) esters, has been a workhorse method due to its simplicity.[1][2] However, the emergence of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) chemistry, which targets tyrosine residues, offers a superior alternative that addresses the fundamental limitations of lysine-based approaches. This guide provides an objective, data-supported comparison of these two powerful chemistries.
Core Advantages of PTAD Chemistry
PTAD-mediated bioconjugation offers significant advantages in site-specificity, stability, and reaction efficiency, leading to more homogeneous and reliable products.
-
Superior Site-Specificity and Homogeneity : Lysine (B10760008) is a highly abundant amino acid, with immunoglobulins (IgGs) containing over 80 lysine residues, many of which are exposed on the surface.[3][4] Traditional NHS ester chemistry non-specifically targets these accessible amines, resulting in a heterogeneous mixture of conjugates with a wide distribution of drug-to-antibody ratios (DARs).[5][6] This heterogeneity can lead to inconsistent pharmacokinetic profiles and a narrower therapeutic window.[7] In contrast, surface-accessible tyrosine residues are far less common.[7][8] PTAD chemistry leverages this scarcity to achieve highly site-selective modification, producing well-defined, homogeneous conjugates with precise DAR control.[8][] For example, a study on protein PEGylation demonstrated that NHS-based methods produced a mix of mono-, bis-, tri-, and tetra-PEGylated products, whereas PTAD conjugation yielded predominantly the mono-PEGylated product.[10]
-
Enhanced Conjugate Stability : The linkage formed by the "tyrosine click" reaction with PTAD is exceptionally robust.[11] Studies have shown that the resulting conjugate is stable across extreme pH ranges, high temperatures, and upon exposure to human blood plasma.[8][10][12] This stability is significantly greater than that of maleimide-type linkages often used in other conjugation methods and provides a more durable bioconjugate for therapeutic applications.[10][12][13]
-
Favorable Reaction Conditions : The PTAD-tyrosine reaction is remarkably fast, often reaching completion in under five minutes, and proceeds efficiently in a wide variety of aqueous buffers over a broad pH range (2-10) without the need for heavy metal catalysts.[11][13] This flexibility is a substantial advantage over NHS ester chemistry, which is highly pH-dependent, functioning optimally in a narrow pH range of 7.0-9.0.[5][14] Outside this range, NHS esters are prone to rapid hydrolysis, which competes with the conjugation reaction and reduces yield.[14]
-
Preservation of Protein Function : The random nature of lysine conjugation carries the risk of modifying residues within or near critical functional sites, such as the antigen-binding domains of an antibody, potentially compromising its biological activity.[6][15] The site-selective nature of PTAD chemistry allows for targeted conjugation to tyrosine residues in non-critical regions of the protein, better preserving the protein's native structure and function.[8][]
Quantitative Performance Comparison
The following table summarizes the key performance differences between PTAD and lysine-based conjugation chemistries.
| Feature | PTAD Chemistry (Tyrosine-Targeted) | Lysine-Based Chemistry (NHS Ester) |
| Target Residue | Tyrosine | Lysine |
| Selectivity | High (Site-selective for accessible tyrosines)[7][8] | Low (Reacts with multiple surface-exposed lysines)[5][16] |
| Product Homogeneity | High (Well-defined, controlled DAR)[8][] | Low (Heterogeneous mixture, broad DAR distribution)[3][6] |
| Conjugate Stability | Very High (Stable to pH, temperature, and plasma)[10][11][12] | Moderate (Amide bond is stable, but less robust than PTAD linkage)[14][16] |
| Reaction pH | Broad range (pH 2-10)[13] | Narrow range (pH 7.0-9.0)[5] |
| Reaction Speed | Very Fast (< 5 minutes)[13] | Moderate (1-4 hours)[1][17] |
| Side Reactions | Potential for isocyanate byproduct (can be mitigated with scavengers like Tris)[10][12] | Hydrolysis of NHS ester, especially outside optimal pH range[14] |
| Antibody Engineering | Not required for native tyrosine targeting[8] | Not required[3] |
Chemical Reactions and Workflow
The fundamental differences in reaction mechanism and workflow dictate the distinct outcomes of PTAD and lysine conjugation strategies.
Caption: Reaction mechanism for PTAD-based tyrosine conjugation.
Caption: Reaction mechanism for NHS ester-based lysine conjugation.
Caption: Comparative workflow of PTAD vs. Lysine conjugation.
Experimental Protocols
The following are generalized protocols for performing PTAD-tyrosine and NHS ester-lysine conjugations. Optimization may be required for specific proteins and labels.
Protocol 1: PTAD-Mediated Tyrosine Conjugation
This protocol is adapted from methodologies described in the literature.[10][18]
Materials:
-
Protein of interest (e.g., antibody) in a non-amine buffer such as PBS, pH 7.4.
-
PTAD precursor (e.g., urazole (B1197782) derivative of the molecule to be conjugated).
-
Oxidizing agent: 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBH) solution in anhydrous DMF.
-
Anhydrous dimethylformamide (DMF).
-
Quenching/Scavenging buffer (optional but recommended): Tris buffer (e.g., 100 mM Tris, pH 7.4).[10][18]
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in PBS, pH 7.4.
-
PTAD Reagent Activation:
-
Immediately before use, prepare a stock solution of the urazole precursor (e.g., 6 mM in DMF).
-
In a separate tube, prepare an equimolar stock solution of DBH (e.g., 6 mM in DMF).
-
To activate, mix equal volumes of the urazole and DBH solutions. Vortex gently and observe the formation of a characteristic light reddish color, indicating the active PTAD reagent. Use this solution immediately.[10]
-
-
Conjugation Reaction:
-
Add the freshly activated PTAD reagent to the protein solution. A 10-20 fold molar excess of PTAD reagent over the protein is a common starting point.
-
Incubate the reaction at room temperature for 5-15 minutes.
-
Note: The reaction is very fast. To mitigate potential side reactions from isocyanate byproducts, the reaction can be performed in a buffer containing a scavenger, such as Tris.[10][12]
-
-
Purification:
-
Remove the excess, unreacted reagent and byproducts from the protein conjugate using a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
-
Protocol 2: NHS Ester-Mediated Lysine Conjugation
This protocol is a general procedure based on common practices for antibody labeling.[17][19]
Materials:
-
Protein of interest (e.g., antibody).
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.
-
NHS ester of the desired label.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or DMF.
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification column (e.g., desalting column).
Procedure:
-
Protein Preparation:
-
NHS Ester Solution Preparation:
-
Immediately before use, prepare a stock solution of the NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF.[17] NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.
-
-
Conjugation Reaction:
-
Calculate the volume of NHS ester stock solution needed to achieve the desired molar excess over the protein (a 10:1 to 20:1 molar ratio is a common starting point).
-
While gently stirring the protein solution, add the NHS ester stock solution dropwise.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if the label is photosensitive.[1][17]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching solution (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for 15-30 minutes. This will react with any remaining NHS ester.
-
-
Purification:
-
Purify the protein conjugate from unreacted label and byproducts using a desalting column equilibrated with the desired final buffer.
-
-
Characterization:
-
Determine the final protein concentration and the average degree of labeling (DOL) via UV-Vis spectroscopy.
-
References
- 1. glenresearch.com [glenresearch.com]
- 2. aboligo.com [aboligo.com]
- 3. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 4. invivogen.com [invivogen.com]
- 5. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 10. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PTAD-alkyne - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. Manipulating Cell Fates with Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. biorxiv.org [biorxiv.org]
- 19. biotium.com [biotium.com]
A Comparative Analysis of Polyethylene Glycol (PEG) Linker Lengths in PTAD Reagents for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of effective bioconjugates. Phenyl-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoate-Triazole-Dione (PTAD) reagents have emerged as powerful tools for the site-selective modification of tyrosine residues on proteins, a process often referred to as the "tyrosine-click" reaction.[1][2][3] The incorporation of polyethylene (B3416737) glycol (PEG) linkers into PTAD reagents offers numerous advantages, including enhanced solubility, improved pharmacokinetic profiles, and reduced immunogenicity.[4][5] However, the length of the PEG linker is not a trivial consideration; it profoundly influences the physicochemical and biological properties of the resulting bioconjugate.
This guide provides a comparative study of different PEG linker lengths in PTAD reagents, offering insights into their impact on performance. While direct comparative studies on a homologous series of PTAD-PEGn reagents are not extensively published, this guide synthesizes data from studies on other PEGylated bioconjugates to provide a clear and objective comparison of expected trends.[6][7][8]
The Critical Role of the PEG Linker in PTAD Reagents
PEG linkers in PTAD reagents serve as more than just a spacer. Their length dictates several key parameters of the final bioconjugate:
-
Solubility and Aggregation: Longer PEG chains generally increase the hydrophilicity of the conjugate, which can be crucial for preventing aggregation, especially when conjugating hydrophobic payloads.[4]
-
Pharmacokinetics (PK): The hydrodynamic radius of a bioconjugate is directly influenced by the PEG linker length. Longer linkers lead to a larger hydrodynamic volume, which in turn reduces renal clearance and extends the circulation half-life of the molecule.[9][10]
-
Steric Hindrance and Biological Activity: While beneficial for PK, longer PEG chains can also introduce steric hindrance, potentially impacting the binding affinity of the protein to its target or the efficacy of a conjugated drug.[6] An optimal linker length is crucial to balance these opposing effects.
-
Cellular Uptake: The length of the PEG linker can influence the cellular uptake of the bioconjugate, with some studies indicating that an optimal length may be required for maximal internalization.[1][11]
Data Presentation: Comparative Performance of Different PEG Linker Lengths
The following tables summarize quantitative data from studies on various bioconjugates, illustrating the impact of PEG linker length on key performance metrics. This data is presented to be representative of the expected trends for PTAD-PEG conjugates.
Table 1: Effect of PEG Linker Length on In Vivo Pharmacokinetics
| Bioconjugate Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes | [6] |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG | [6] |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG | [6] |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life | [12] |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity
| Bioconjugate Type | PEG Linker Length (kDa) | In Vitro Cytotoxicity (IC50) Fold Change vs. No PEG | Reference |
| Affibody-MMAE Conjugate | 0 | Baseline | [6] |
| Affibody-MMAE Conjugate | 4 | ~6.5-fold increase (reduction in potency) | [6] |
| Affibody-MMAE Conjugate | 10 | ~22.5-fold increase (reduction in potency) | [6] |
Table 3: Effect of PEG Linker Length on Cellular Uptake
| Nanoparticle System | PEG Linker Length (kDa) | Cellular Uptake Efficiency | Reference |
| Folate-Targeted Liposomes | 2 | High | [11] |
| Folate-Targeted Liposomes | 5 | High | [11] |
| Folate-Targeted Liposomes | 10 | Highest in vivo tumor accumulation | [11] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, purification, and characterization of PTAD-PEG bioconjugates and for comparing the effects of different linker lengths.
Protocol 1: General Procedure for Tyrosine-Specific Protein PEGylation with PTAD-PEG Reagents
-
Reagent Preparation:
-
Dissolve the protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare stock solutions of the PTAD-PEGn reagents (e.g., PTAD-PEG4, PTAD-PEG8, PTAD-PEG12) in an organic solvent such as DMF or DMSO.
-
Prepare a fresh solution of an oxidizing agent (e.g., 1,3-Dibromo-5,5-dimethylhydantoin) in the same organic solvent to activate the urazole (B1197782) precursor of PTAD to the active dione (B5365651) form.[13]
-
-
Activation of PTAD Precursor:
-
In a separate microcentrifuge tube, mix the PTAD-PEGn precursor solution with a slight molar excess of the oxidizing agent.
-
Vortex briefly and observe the formation of a characteristic pink or red color, indicating the formation of the active PTAD reagent.
-
Use the activated reagent immediately.
-
-
Conjugation Reaction:
-
Add the freshly activated PTAD-PEGn reagent to the protein solution at a defined molar excess (e.g., 5-20 fold).
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a scavenger molecule like Tris buffer to consume any unreacted PTAD reagent.[14]
-
Purify the PEGylated protein from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Characterization of PTAD-PEGn Protein Conjugates
-
SDS-PAGE Analysis:
-
Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight corresponding to the attached PEG chain. A shift in the band compared to the unmodified protein will be observed.
-
-
Size-Exclusion Chromatography (SEC):
-
Use analytical SEC to assess the purity of the conjugate and to detect any aggregation. The retention time will decrease with increasing PEG linker length due to the larger hydrodynamic radius.
-
-
Mass Spectrometry:
-
Determine the precise mass of the conjugate and the degree of PEGylation using mass spectrometry techniques such as MALDI-TOF or ESI-MS.[15]
-
Protocol 3: In Vitro Cellular Uptake Assay
-
Cell Culture:
-
Plate target cells in a suitable multi-well plate and culture until they reach the desired confluency.
-
-
Treatment:
-
Treat the cells with different concentrations of the fluorescently labeled PTAD-PEGn-protein conjugates for a specified period (e.g., 4-24 hours).
-
-
Analysis:
-
Wash the cells to remove any unbound conjugate.
-
Lyse the cells and quantify the internalized fluorescence using a plate reader.
-
Alternatively, visualize the cellular uptake using fluorescence microscopy or quantify it by flow cytometry.
-
Mandatory Visualizations
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation and Inhibition
Receptor tyrosine kinases (RTKs) are crucial in cellular signaling and are often targeted in drug development.[6][16] Tyrosine residues in these receptors and their downstream signaling partners are potential targets for PTAD-mediated modification. The following diagram illustrates a simplified RTK signaling pathway. A PTAD-PEG-labeled antibody or ligand could be used to probe this pathway or deliver a therapeutic agent.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow: Comparison of PTAD-PEGn Reagents
The following workflow outlines the key steps in a comparative study of PTAD reagents with different PEG linker lengths.
Caption: Experimental workflow for comparing PTAD-PEGn reagents.
Conclusion
The length of the PEG linker is a critical design parameter in the development of PTAD-based bioconjugates. While longer PEG chains can significantly improve the pharmacokinetic properties of a molecule, they may also negatively impact its biological activity. Therefore, a systematic evaluation of different linker lengths is paramount to identifying the optimal construct for a specific application. The experimental protocols and workflows provided in this guide offer a framework for the robust evaluation of novel PTAD-PEG reagents, enabling researchers to make informed decisions in the design of next-generation bioconjugates for therapeutic and research applications.
References
- 1. A systematic analysis of peptide linker length and liposomal polyethylene glycol coating on cellular uptake of peptide-targeted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovering the Landscape of Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Tyrosine Kinase Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PTAD Linker | BroadPharm [broadpharm.com]
- 13. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enovatia.com [enovatia.com]
- 16. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of PTAD-PEG8-alkyne: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of PTAD-PEG8-alkyne, ensuring the safety of laboratory personnel and compliance with regulations.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to the reactive nature of the 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) functional group. While the polyethylene (B3416737) glycol (PEG) and alkyne components are generally considered non-hazardous, the PTAD moiety is classified as a skin and eye irritant and may cause respiratory irritation[1]. Therefore, proper handling and disposal are paramount.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield[2].
-
Hand Protection: Use impervious chemical-resistant gloves[3].
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact[1][3].
-
Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or fumes[1][2][3].
Always wash hands thoroughly with soap and water after handling the compound[1][3].
Step-by-Step Disposal Protocol
The primary objective for the disposal of this compound is to prevent its release into the environment and to neutralize its reactivity if possible and permissible by local regulations.
Step 1: Inactivation of Small Quantities (if permissible)
For trace amounts of this compound, such as residual material in reaction vessels, quenching the reactive PTAD group can be a preliminary step. This should only be performed if local safety protocols and regulations allow for the chemical treatment of waste.
-
Quenching Reagent: A dilute solution of a mild reducing agent, such as sodium thiosulfate (B1220275) or a primary amine (e.g., Tris buffer), can be used. The bright red or pink color of the PTAD reagent will dissipate upon reaction.
-
Procedure:
-
In a well-ventilated fume hood, add the quenching solution dropwise to the vessel containing the this compound residue.
-
Stir the mixture at room temperature until the characteristic color of the PTAD disappears.
-
The resulting solution should be collected as chemical waste.
-
Step 2: Collection and Storage of Waste
All waste containing this compound, including quenched solutions, contaminated consumables (e.g., pipette tips, gloves), and unreacted material, must be collected and stored safely.
-
Waste Container: Use a clearly labeled, sealable container designated for chemical waste[3]. The label should include the chemical name ("this compound waste") and any relevant hazard symbols.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials[1][2].
Step 3: Disposal of Chemical Waste
The final disposal of the collected chemical waste must be conducted through an approved waste disposal service.
-
Consult Regulations: Adhere to all local, state, and federal regulations regarding hazardous waste disposal[1].
-
Waste Manifest: Ensure the waste is properly documented on a hazardous waste manifest provided by your institution's Environmental Health and Safety (EHS) department.
-
Professional Disposal: Arrange for pickup and disposal by a licensed chemical waste management company. Do not dispose of this compound down the drain or in regular trash[1][3].
Quantitative Data Summary
| Property | Value/Information | Source(s) |
| PTAD Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory system)[1] | [1] |
| Storage Temperature | 2-8°C for the pure compound[1]. | [1] |
| PEG Hazard Class | Generally not considered a hazardous substance[4]. | [4] |
| Alkyne Hazard Class | Alkyne-containing compounds in aqueous solutions are generally not classified as hazardous[5]. | [5] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling PTAD-PEG8-alkyne
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PTAD-PEG8-alkyne. The following procedures are based on best practices for handling potent, reactive chemical compounds in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[2] | Protects against splashes and potential airborne particles of the solid compound. |
| Skin Protection | - Gloves: Double-gloving with nitrile gloves is recommended.[2] Inspect gloves for tears before use and change immediately if contaminated.- Lab Coat: A dedicated, flame-resistant (e.g., Nomex®) or disposable lab coat should be worn over personal clothing.[3] | Prevents direct skin contact with the chemical. Double gloving provides an extra layer of protection. A dedicated lab coat prevents cross-contamination. |
| Respiratory | A NIOSH-approved respirator with a particulate filter is necessary when handling the solid powder outside of a certified chemical fume hood.[2][3] | Minimizes the risk of inhaling fine particles of the compound. Engineering controls like a fume hood are the primary line of defense. |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[3] | Protects feet from spills and falling objects. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is critical to minimize exposure risk.
Preparation and Designated Area:
-
All work with solid this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any airborne particles.[2]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[2]
-
Cover the work surface with absorbent, disposable bench paper.[2]
Weighing and Solution Preparation:
-
Weigh the solid compound carefully within the containment of a chemical fume hood to avoid generating dust.[2]
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.[2]
Post-Handling Procedures:
-
After handling, decontaminate the work area thoroughly.
-
Carefully remove and dispose of all PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water.[2]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | All solid this compound waste, including empty vials, contaminated gloves, bench paper, and other disposable materials, should be collected in a clearly labeled, sealed hazardous waste container.[2] |
| Liquid Waste | Unused solutions of this compound and any solvent used for rinsing contaminated glassware should be collected in a designated, sealed hazardous liquid waste container.[2] Do not pour any waste down the drain.[2] While polyethylene (B3416737) glycol itself is biodegradable, the overall compound should be treated as chemical waste due to the PTAD and alkyne groups.[1] |
| Empty Vials | Empty vials should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the vials can be disposed of as solid waste. |
Experimental Protocol: General Procedure for Protein Modification
The following is a general protocol for protein modification using PTAD reagents, which must be activated prior to use.
Part 1: PTAD Activation
-
In an organic solvent such as DMF or acetonitrile (B52724) (avoid DMSO), mix the unactivated PTAD reagent with 1,3-dibromo-5,5-dimethylhydantoin (B127087) in a 1:0.98 molar ratio.[4]
-
Stir the mixture. A color change from colorless or pale yellow to deep red indicates activation, which typically takes about 5 minutes.[4]
-
Once the solution turns red, place the activated reagent on ice and use it for protein modification within 30 minutes.[4]
Part 2: Protein Modification
-
To the vial containing the activated PTAD reagent, add the protein solution in a mixed phosphate/Tris buffer or Tris buffer (pH 6-9).[4]
-
A 10-fold molar excess of the reagent relative to the protein is recommended.[5]
-
The protein concentration should be at least 1 mg/mL; higher concentrations are preferable for better labeling.[5]
-
Gently mix the solution and allow it to react at room temperature for up to 30 minutes.[5]
-
Remove the excess, unreacted PTAD reagent by gel filtration.[5]
Visualizations
The following diagrams illustrate the safe handling workflow and the logical relationship between hazards and protective measures.
Caption: Safe handling workflow for this compound.
Caption: Hazard control logic for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
